1233B
Beschreibung
Eigenschaften
IUPAC Name |
12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZISQBFEIXWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70709891 | |
| Record name | 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70709891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34668-58-1 | |
| Record name | 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70709891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fusarium sp. Secondary Metabolite 1233B (Hymeglusin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarium sp. secondary metabolite 1233B, more commonly known as Hymeglusin (and also referred to as F-244, 1233A, and L-659,699), is a fungal polyketide with a distinctive β-lactone ring structure.[1] First isolated from a culture broth of Fusarium sp., it has garnered significant interest in the scientific community for its potent and specific biological activity.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its biosynthesis, mechanism of action, biological activities, and relevant experimental protocols.
Physicochemical Properties
Hymeglusin presents as a white amorphous powder with the molecular formula C₁₈H₂₈O₅ and a molecular weight of 324.4 g/mol . It is soluble in methanol, ethanol, acetonitrile, ethyl acetate, chloroform, acetone, and DMSO, but is insoluble in water and hexane. For storage, it is recommended to keep the compound sealed at -20°C, where it remains stable for at least three years. A solution of Hymeglusin in DMSO (1 mg/mL) is stable for one month at -20°C.
Table 1: Physicochemical Properties of Hymeglusin (this compound)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₈O₅ | |
| Molecular Weight | 324.4 g/mol | |
| Appearance | White amorphous powder | |
| Solubility | Soluble in DMSO, acetone, ethyl acetate, chloroform, methanol, ethanol, acetonitrile. Insoluble in water and hexane. | |
| Storage Stability | Stable for at least 3 years at -20°C (sealed). DMSO solution (1 mg/mL) stable for one month at -20°C. |
Biosynthesis
The biosynthesis of Hymeglusin is a complex process orchestrated by a dedicated gene cluster within the producing Fusarium species. The core of this pathway involves a highly reducing polyketide synthase (HR-PKS).
The biosynthetic process can be summarized as follows:
-
The HR-PKS, designated NghhA, catalyzes six rounds of chain elongation to assemble the polyketide backbone.
-
In a unique termination step, the ketosynthase (KS) domain of the HR-PKS catalyzes the β-lactonization of the mature polyketide chain, forming the characteristic four-membered lactone ring. This step is crucial as the β-lactone moiety is essential for the compound's biological activity.
-
The resulting intermediate, prehymeglusin, undergoes subsequent oxidation reactions mediated by a cytochrome P450 enzyme (NghhC) to yield the final product, Hymeglusin.
Biosynthesis of Hymeglusin (this compound).
Mechanism of Action
Hymeglusin is a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (EC 2.3.3.10), a key enzyme in the mevalonate pathway responsible for cholesterol and isoprenoid biosynthesis.[2][4][5] The inhibition is irreversible and occurs through the covalent modification of a critical cysteine residue (Cys129 in the hamster enzyme) within the active site of HMG-CoA synthase.[6][7] The electrophilic β-lactone ring of Hymeglusin is the reactive moiety that forms a stable thioester adduct with the sulfhydryl group of the cysteine residue, thereby inactivating the enzyme.[4][6]
Inhibition of HMG-CoA Synthase by Hymeglusin.
Biological Activities
Hymeglusin exhibits a range of biological activities, stemming from its primary role as an HMG-CoA synthase inhibitor.
Enzyme Inhibition
Hymeglusin is a highly potent inhibitor of eukaryotic HMG-CoA synthase.[2] In contrast, it shows no significant inhibitory effect against other enzymes in related pathways, such as HMG-CoA reductase, β-ketoacyl-CoA thiolase, acetoacetyl-CoA synthetase, and fatty acid synthase, highlighting its specificity.[2]
Antimicrobial Activity
Hymeglusin was initially investigated for its antibiotic properties and has demonstrated activity against various bacteria and fungi.[4]
Antiviral Activity
Hymeglusin has been shown to inhibit the replication of Dengue virus (DEN-2 NGC virus) in K562 cells.
Anticancer and Pro-apoptotic Activity
Recent studies have highlighted the potential of Hymeglusin in cancer therapy. By inhibiting HMG-CoA synthase, Hymeglusin can modulate cellular signaling pathways involved in cell proliferation and survival. Specifically, inhibition of HMGCS1 by hymeglusin has been shown to suppress the mitogen-activated protein kinase (MAPK) pathway. Furthermore, Hymeglusin has been observed to decrease the expression of the anti-apoptotic protein BCL2 and enhance the pro-apoptotic effects of other anticancer agents like venetoclax in acute myeloid leukemia (AML) cells.[3][8]
Table 2: Summary of Quantitative Biological Activity Data for Hymeglusin (this compound)
| Activity | Target/Organism/Cell Line | Value | Reference(s) |
| HMG-CoA Synthase Inhibition | Rat liver (cytoplasmic) | IC₅₀ = 0.12 µM | [2][6][9] |
| Human (recombinant) | Kᵢ = 53.7 nM, kᵢₙₐ꜀ₜ = 1.06 min⁻¹ | [4] | |
| Enterococcus faecalis (mvaS) | Kᵢ = 700 ± 18.5 nM, kᵢₙₐ꜀ₜ = 3.5 ± 0.6 min⁻¹ | [4] | |
| Inhibition of Sterol Biosynthesis | Hep G2 cells ([¹⁴C]acetate incorporation) | IC₅₀ = 6 µM | [2] |
| Antiviral Activity | Dengue virus (DEN-2 NGC) in K562 cells | EC₅₀ = 4.5 µM | |
| Antifungal Activity | Candida albicans | MIC = 12.5 µg/mL | |
| Penicillium herquei | MIC = 25 µg/mL | ||
| Pyricularia oryzae | MIC = 6.25 µg/mL | ||
| Cytotoxicity | HL-60 cells | IC₅₀ = 7.65 µM (48h), 5.96 µM (72h) | [8] |
| KG-1 cells | IC₅₀ = 61.64 µM (48h), 38.95 µM (72h) | [8] |
Signaling Pathway Involvement
Inhibition of HMG-CoA synthase by Hymeglusin has downstream consequences on cellular signaling, particularly in cancer cells. The depletion of mevalonate pathway products can impact protein prenylation, which is crucial for the function of small GTPases like Ras and Rho, key components of various signaling cascades.
MAPK Pathway
Knockout of HMGCS1 has been shown to suppress the MAPK pathway, while its overexpression enhances it. Consequently, inhibition of HMGCS1 by Hymeglusin is proposed to attenuate MAPK signaling, thereby reducing cell proliferation.[9]
Apoptosis Pathway
Hymeglusin has been demonstrated to decrease the expression of the anti-apoptotic protein BCL2.[3][8] This shifts the cellular balance towards apoptosis, especially in combination with other pro-apoptotic drugs. The precise mechanism linking HMG-CoA synthase inhibition to BCL2 regulation is an area of ongoing research.
Simplified overview of Hymeglusin's impact on signaling.
Experimental Protocols
Isolation and Purification of Hymeglusin from Fusarium sp.
The following is a general workflow for the isolation and purification of Hymeglusin. Specific details may vary depending on the Fusarium strain and culture conditions.
General workflow for Hymeglusin isolation.
-
Fermentation: Cultivate the producing Fusarium sp. strain in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: After a suitable incubation period, harvest the mycelia by filtration. Extract the mycelia with an organic solvent such as ethyl acetate or acetone.
-
Solvent Partitioning: Concentrate the organic extract and partition it between immiscible solvents (e.g., ethyl acetate and water) to remove polar impurities.
-
Column Chromatography: Subject the crude extract to a series of column chromatography steps. This may include silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20) to progressively purify the compound.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification using preparative reverse-phase HPLC to obtain pure Hymeglusin.
-
Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
HMG-CoA Synthase Inhibition Assay
This protocol is adapted from studies on the inhibition of HMG-CoA synthase by Hymeglusin.[4]
-
Enzyme Preparation: Use a partially purified or recombinant HMG-CoA synthase preparation.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), acetyl-CoA, and the enzyme.
-
Incubation with Inhibitor: Add varying concentrations of Hymeglusin to the reaction mixture and incubate for a defined period to allow for enzyme inhibition.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, acetoacetyl-CoA.
-
Measurement: Monitor the rate of the reaction by measuring the increase in absorbance at 412 nm, which corresponds to the reaction of the released Coenzyme A with DTNB.
-
Data Analysis: Calculate the percentage of inhibition at each Hymeglusin concentration and determine the IC₅₀ value. For irreversible inhibitors, kinetic parameters such as Kᵢ and kᵢₙₐ꜀ₜ can be determined by measuring the rate of inactivation at different inhibitor concentrations over time.
Antifungal Susceptibility Testing (MIC Determination)
This is a generalized broth microdilution method.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans) in a suitable broth medium.
-
Serial Dilution of Hymeglusin: Prepare serial twofold dilutions of Hymeglusin in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (without inhibitor).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Hymeglusin that completely inhibits visible growth of the fungus.
Antiviral Assay (Plaque Reduction Assay)
This is a general protocol for assessing antiviral activity.
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in a multi-well plate.
-
Virus Infection: Infect the cell monolayers with a known amount of the virus (e.g., Dengue virus).
-
Treatment: After a brief adsorption period, remove the virus inoculum and add a medium containing serial dilutions of Hymeglusin.
-
Plaque Formation: Overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict virus spread and allow for the formation of localized plaques.
-
Plaque Visualization and Counting: After a suitable incubation period, fix and stain the cells to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each Hymeglusin concentration compared to the untreated virus control and determine the EC₅₀ value.
Conclusion
Fusarium sp. secondary metabolite this compound (Hymeglusin) is a potent and specific inhibitor of HMG-CoA synthase with a unique β-lactone structure. Its diverse biological activities, including antimicrobial, antiviral, and anticancer effects, make it a valuable tool for biochemical research and a potential lead compound for drug development. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to produce novel analogs. Further research into its downstream signaling effects, particularly on the MAPK and apoptosis pathways, will be crucial for fully understanding its therapeutic potential. This guide provides a comprehensive foundation for researchers and drug development professionals working with this fascinating natural product.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Inhibition of hydroxymethylglutaryl-coenzyme A synthase by L-659,699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. F-244 (1233A), a specific inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A synthase: taxonomy of producing strain, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by Hymeglusin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of hydroxymethylglutaryl-coenzyme A synthase by L-659,699 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid (1233B)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fungal metabolite 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, also known by its synonym 1233B. This document consolidates available data on its physicochemical properties, biological activities, and what is known about its mechanism of action. It is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.
Introduction
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid (this compound) is a naturally occurring polyketide.[1] It is a secondary metabolite produced by various filamentous fungi, including species of Scopulariopsis, Fusarium, and Cephalosporium.[1][2][3][4] Notably, it has been isolated from both terrestrial and marine-derived fungal strains, indicating its presence in diverse ecological niches.[5] Structurally, it is characterized as a long-chain dicarboxylic acid with multiple hydroxyl and methyl substitutions.[2] This document aims to synthesize the current knowledge on this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| IUPAC Name | (2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | PubChem |
| Synonyms | This compound, L 660282 | AdipoGen, PubChem |
| CAS Number | 34668-61-6 | AdipoGen |
| Molecular Formula | C18H30O6 | PubChem |
| Molecular Weight | 342.43 g/mol | MedchemExpress |
| Appearance | Off-white solid | AdipoGen |
| Solubility | Soluble in DMSO, ethanol, or methanol | AdipoGen |
| Storage | Stable for at least 3 years when stored at -20°C | AdipoGen |
Biological Activity and Potential Applications
This compound has been identified primarily as an antibiotic with antibacterial properties.[3] Its bioactivity profile, while not extensively characterized, suggests potential for further investigation in infectious disease research.
| Biological Activity | Observation | Source |
| Antibacterial | Described as an antibiotic and antibacterial agent. | AdipoGen |
| Antifungal | Evaluated for antifungal activity, but did not exhibit pronounced effects in one study. | [5] |
| Toxicity | Shows low toxicity in zebrafish embryos at a concentration of 10 μM over 48 hours. | [3] |
| HMG-CoA Synthase Inhibition | Conflicting reports exist. One source states it is an open-ring derivative of the HMG-CoA synthase inhibitor hymeglusin and lacks inhibitory activity.[2] Another study suggests it may have potent inhibitory activity against HMG-CoA synthase based on its ability to inhibit the mRNA expression of the enzyme.[6] |
Mechanism of Action
The precise mechanism of action for this compound's antibacterial activity has not been fully elucidated. The conflicting reports regarding its inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase represent the most specific, albeit debated, information on its molecular target. HMG-CoA synthase is a critical enzyme in the mevalonate pathway, which is responsible for the synthesis of isoprenoids, essential molecules in many organisms. Further research is required to resolve these conflicting findings and to explore other potential mechanisms.
Experimental Protocols
Detailed experimental protocols for the isolation and biological testing of this compound are not extensively published. However, some relevant methodologies have been described in the literature.
Induction of Biosynthesis
The production of this compound as a secondary metabolite in the filamentous fungus Fusarium sp. RK97-94 can be induced by exposure to the protein synthesis inhibitor hygromycin B.[7][8] This suggests that stressing the fungal culture can trigger the expression of the biosynthetic gene cluster responsible for this compound production.
Chemical Derivatization
A related experimental procedure involves the alkaline hydrolysis of the structurally similar compound 1233A. This process yields 12-epi-1233B, an epimer of this compound.[6] This suggests that the core structure of this compound can be accessed through the chemical modification of related natural products.
Biosynthetic Regulation
While the direct signaling pathways affected by this compound are not well-defined, the pathways that regulate its production in Fusarium species have been studied. The biosynthesis of secondary metabolites, including this compound, is controlled by a complex network of signal transduction pathways.
Conclusion and Future Directions
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid (this compound) is a fungal metabolite with documented antibacterial activity. While its fundamental physicochemical properties are known, there is a significant opportunity for further research. Key areas for future investigation include:
-
Elucidation of the Antibacterial Mechanism of Action: Resolving the conflicting reports on HMG-CoA synthase inhibition and exploring other potential cellular targets.
-
Comprehensive Biological Profiling: Expanding the assessment of its activity against a broader range of bacterial and fungal pathogens, as well as evaluating its potential in other therapeutic areas.
-
Development of Robust Isolation and Synthetic Protocols: Establishing standardized methods for obtaining larger quantities of this compound to facilitate further research.
-
Investigation of Structure-Activity Relationships: Synthesizing and testing analogs to identify key structural features responsible for its biological activity.
This technical guide provides a snapshot of the current understanding of this compound, highlighting its potential as a lead compound for drug discovery while underscoring the need for more in-depth scientific inquiry.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. adipogen.com [adipogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibiotics from Extremophilic Micromycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Enigmatic Biosynthesis of 1233B in Fusarium: A Pathway Awaiting Elucidation
For Researchers, Scientists, and Drug Development Professionals
The compound 1233B, a polyketide metabolite produced by fungi of the genus Fusarium, has garnered interest for its antibiotic properties.[1] Despite its discovery and the general understanding that it originates from a polyketide synthase (PKS) pathway, the specific genetic and enzymatic machinery responsible for its assembly remains largely uncharacterized in publicly accessible scientific literature. This guide consolidates the available information regarding this compound and places it within the broader context of polyketide biosynthesis in Fusarium, highlighting the significant gaps in our current knowledge and proposing a putative biosynthetic scheme based on established principles of fungal natural product synthesis.
Chemical Profile of this compound
This compound is a structurally complex polyketide, chemically identified as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid.[1] Its molecular formula is C₁₈H₃₀O₆.[1] The presence of a conjugated diene system, multiple methyl branches, and terminal carboxylic acid groups suggests a biosynthesis orchestrated by a highly reducing Type I PKS, likely in conjunction with tailoring enzymes for oxidation and other modifications.
The Polyketide Synthase (PKS) Machinery in Fusarium
The genus Fusarium is a prolific producer of a diverse array of secondary metabolites, many of which are synthesized by large, multi-domain enzymes known as polyketide synthases.[2][3][4] These PKSs are encoded by genes that are typically found clustered together with genes for other enzymes involved in the pathway, forming a biosynthetic gene cluster (BGC).[5][6] This clustering facilitates the coordinated regulation of the entire pathway.[6]
Fungal PKSs, including those in Fusarium, are generally classified as Type I, which are large, multifunctional proteins with multiple catalytic domains.[3] A typical fungal PKS contains a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP) domain as a minimal set. Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) determine the reduction state of the growing polyketide chain.
While extensive phylogenetic analyses of PKS genes across numerous Fusarium species have been conducted, revealing a vast potential for producing a wide range of polyketides, the specific PKS and BGC responsible for this compound have not yet been identified or characterized.[2][7]
A Putative Biosynthetic Pathway for this compound
In the absence of direct experimental evidence, a hypothetical biosynthetic pathway for this compound can be proposed based on its chemical structure and the known mechanisms of fungal PKSs.
The biosynthesis would likely commence with a starter unit, such as acetyl-CoA, and involve the sequential addition of seven extender units, likely derived from malonyl-CoA and methylmalonyl-CoA to account for the methyl branches. The degree of reduction at each extension cycle, dictated by the activity of the KR, DH, and ER domains within the PKS, would shape the polyketide backbone. Post-PKS modifications by tailoring enzymes, such as P450 monooxygenases and dehydrogenases, would be required to install the hydroxyl and carboxylic acid functionalities.
Below is a conceptual workflow representing the general steps in elucidating a fungal biosynthetic pathway, which would be applicable to future studies on this compound.
Caption: General workflow for elucidating a fungal natural product biosynthetic pathway.
Data Presentation and Experimental Protocols
A comprehensive search of scientific databases did not yield specific quantitative data (e.g., enzyme kinetics, fermentation titers, gene expression levels) or detailed experimental protocols related to the biosynthesis of this compound. The following sections represent the types of data and protocols that would be necessary to fully characterize this pathway.
Quantitative Data
Currently, there is no published quantitative data for the this compound biosynthetic pathway. A future technical guide would include tables summarizing:
-
Table 1: Fermentation Titers of this compound and Intermediates: Comparing production levels in wild-type, mutant, and engineered strains under various culture conditions.
-
Table 2: Enzyme Kinetic Parameters: Detailingsubstrate specificity, Kₘ, and kcat values for the PKS and tailoring enzymes once they are identified and characterized.
-
Table 3: Gene Expression Analysis: Presenting qRT-PCR or RNA-seq data showing the expression levels of the BGC genes under different conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. For the this compound pathway, the following protocols would need to be developed and documented:
Protocol 1: Fungal Culture and Metabolite Extraction for this compound Analysis This protocol would describe the optimal media composition, temperature, pH, and aeration conditions for maximizing this compound production by the native Fusarium strain. It would also detail the solvent extraction and sample preparation procedures for subsequent analysis by HPLC and LC-MS.
Protocol 2: Gene Knockout via CRISPR-Cas9 or Homologous Recombination To confirm the involvement of a candidate BGC, a precise gene knockout protocol would be required. This would involve the design of guide RNAs or knockout cassettes, the transformation of fungal protoplasts, and the selection and verification of transformants via PCR and Southern blotting.
Protocol 3: Heterologous Expression of the this compound Gene Cluster This protocol would outline the cloning of the entire BGC into an expression vector, transformation into a well-characterized heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae), and the subsequent analysis of metabolite production to confirm the function of the cluster.
Protocol 4: Recombinant Protein Expression and Purification For in vitro characterization, individual enzymes from the pathway would need to be expressed in a suitable host like E. coli or Pichia pastoris. This protocol would detail the cloning, expression, and purification steps (e.g., affinity chromatography) for obtaining active enzymes.
Protocol 5: In Vitro Enzyme Assays This section would describe the specific assay conditions (buffer, pH, temperature, substrates) to determine the function and kinetics of each enzyme in the pathway, with product formation monitored by techniques such as HPLC or spectrophotometry.
Conclusion and Future Outlook
The biosynthetic pathway of this compound in Fusarium represents an unexplored area of fungal natural product chemistry. While the compound's polyketide origin is evident from its structure, the identity of the core PKS, the associated BGC, and the sequence of enzymatic reactions remain to be discovered. The application of modern genomic and molecular biology techniques, as outlined in the proposed workflow, will be essential to unravel the genetic basis of this compound production. Elucidating this pathway will not only provide fundamental insights into the biosynthetic capabilities of Fusarium but could also pave the way for the engineered production of this compound and novel, structurally related analogs with potentially improved therapeutic properties. Further research is critically needed to move the study of this intriguing molecule from a structural observation to a fully characterized biosynthetic system.
References
- 1. scbt.com [scbt.com]
- 2. Genus-wide analysis of Fusarium polyketide synthases reveals broad chemical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of Polyketide Synthases in Fusarium [caister.com]
- 4. "Phylogenomic and functional domain analysis of polyketide synthases i" by Daren W. Brown, Robert A. E. Butchko et al. [digitalcommons.unl.edu]
- 5. Frontiers | Evolution and Diversity of Biosynthetic Gene Clusters in Fusarium [frontiersin.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Insights into natural products biosynthesis from analysis of 490 polyketide synthases from Fusarium [agris.fao.org]
The Biological Activity of 1233B (Hymeglusin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 1233B, more commonly known as Hymeglusin (and also referred to as 1233A, F-244, and L-659,699), is a fungal β-lactone with potent and specific biological activity.[1][2][3][4] This document provides an in-depth technical overview of the biological activities of Hymeglusin, its mechanism of action, and the experimental protocols used to elucidate its effects. The primary mode of action of Hymeglusin is the irreversible inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, a critical enzyme in the mevalonate pathway responsible for cholesterol and isoprenoid biosynthesis.[4][5][6] This inhibitory action confers upon Hymeglusin a range of biological effects, including antibacterial, antifungal, and antiviral properties.
Core Mechanism of Action: Inhibition of HMG-CoA Synthase
Hymeglusin acts as a specific and irreversible inhibitor of eukaryotic HMG-CoA synthase.[3][7] This enzyme catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a key step in the biosynthesis of mevalonate.[8] The inhibitory mechanism involves the covalent modification of the active site cysteine residue (Cys129) of HMG-CoA synthase by the β-lactone ring of Hymeglusin, forming a stable thioester adduct.[1][2][9] This covalent modification leads to the irreversible inactivation of the enzyme.[3][7] Unlike statins, which competitively inhibit HMG-CoA reductase, Hymeglusin targets an earlier step in the mevalonate pathway.[4][5]
Quantitative Biological Activity Data
The biological potency of Hymeglusin has been quantified across various assays, demonstrating its efficacy as an enzyme inhibitor and an antimicrobial and antiviral agent.
| Activity Measured | Assay System | Value | Reference |
| HMG-CoA Synthase Inhibition (IC50) | Partially purified rat liver cytoplasmic HMG-CoA synthase | 0.12 μM | [1][2][6] |
| Sterol Synthesis Inhibition (IC50) | [14C]acetate incorporation in cultured Hep G2 cells | 6 μM | [6] |
| Antiviral Activity (EC50) | Dengue type 2 (DEN-2) virus replication in K562 cells | 4.5 μM | [1] |
| Antifungal Activity (MIC) | Candida albicans | 12.5 µg/mL | [3] |
| Antifungal Activity (MIC) | Penicillium herquei | 25 µg/mL | [3] |
| Antifungal Activity (MIC) | Pyricularia oryzae | 6.25 µg/mL | [3] |
Signaling Pathway: The Mevalonate Pathway and Downstream Effects
Hymeglusin's primary impact on cellular signaling is through the disruption of the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and a variety of non-sterol isoprenoids that are essential for diverse cellular functions.
By inhibiting HMG-CoA synthase, Hymeglusin blocks the production of mevalonate and all subsequent downstream products. This includes not only cholesterol but also essential isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for protein prenylation, a post-translational modification necessary for the function of key signaling proteins such as Ras and Rho GTPases.[10] The disruption of these processes likely contributes to the observed antibacterial, antifungal, and antiviral activities of Hymeglusin.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of Hymeglusin.
HMG-CoA Synthase Inhibition Assay
This protocol is based on a spectrophotometric method that measures the rate of Coenzyme A (CoA) release during the HMG-CoA synthase-catalyzed reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hymeglusin against HMG-CoA synthase.
Materials:
-
Partially purified HMG-CoA synthase
-
Hymeglusin (this compound)
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer, DTNB, and acetyl-CoA.
-
Hymeglusin, at various concentrations, is pre-incubated with HMG-CoA synthase for a defined period to allow for enzyme inhibition.
-
The enzymatic reaction is initiated by the addition of acetoacetyl-CoA.
-
The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB).
-
The percentage of enzyme inhibition is calculated for each Hymeglusin concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Hymeglusin concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Dengue Virus Plaque Assay)
This protocol describes a plaque reduction assay to determine the effective concentration of Hymeglusin that inhibits dengue virus replication.
Objective: To determine the half-maximal effective concentration (EC50) of Hymeglusin against Dengue virus.
Materials:
-
Vero or K562 cells
-
Dengue virus stock (e.g., DEN-2)
-
Hymeglusin (this compound)
-
Cell culture medium (e.g., MEM)
-
Fetal bovine serum (FBS)
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed host cells (e.g., Vero) in 6-well plates and grow to confluency.
-
Prepare serial dilutions of Hymeglusin in culture medium.
-
Remove the growth medium from the cell monolayers and infect with a known titer of dengue virus for 1-2 hours.
-
After the incubation period, remove the virus inoculum and wash the cells.
-
Add the different concentrations of Hymeglusin-containing medium to the respective wells.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
The percentage of plaque reduction is calculated for each Hymeglusin concentration compared to a virus control without the compound.
-
The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the Hymeglusin concentration.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of Hymeglusin against fungal strains.[11][12]
Objective: To determine the minimum concentration of Hymeglusin that inhibits the visible growth of a specific fungus.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Hymeglusin (this compound)
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of Hymeglusin and perform serial two-fold dilutions in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well of the microtiter plate, including a positive control (no drug) and a negative control (no fungus).
-
Incubate the plate at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours).
-
Determine fungal growth by visual inspection for turbidity or by measuring the optical density using a plate reader.
-
The MIC is defined as the lowest concentration of Hymeglusin at which there is no visible growth of the fungus.[12]
Conclusion
Compound this compound (Hymeglusin) is a potent and specific inhibitor of HMG-CoA synthase, a key enzyme in the mevalonate pathway. Its mechanism of irreversible, covalent modification of the enzyme's active site leads to the disruption of cholesterol and isoprenoid biosynthesis. This primary action underpins its observed antibacterial, antifungal, and antiviral activities. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic applications of Hymeglusin and other inhibitors of the mevalonate pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. satoshi-omura.info [satoshi-omura.info]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of hydroxymethylglutaryl-coenzyme A synthase by L-659,699 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. google.com [google.com]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
An In-Depth Technical Guide to 1233B (CAS Number: 34668-61-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1233B, also known by the designation L-660282, is a fungal metabolite isolated from Scopulariopsis sp.[1]. Chemically, it is 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, with the molecular formula C₁₈H₃₀O₆ and a molecular weight of 342.43 g/mol [2][3]. It is structurally characterized as the hydroxy-acid and open-ring derivative of the antibiotic 1233A (also known as L-659,699 or hymeglusin)[1][4][5]. While its precursor, 1233A, is a known potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, this compound itself has been reported to lack this inhibitory activity[4]. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties and biological context.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and experimental use.
| Property | Value | Reference |
| CAS Number | 34668-61-6 | [2] |
| Molecular Formula | C₁₈H₃₀O₆ | [2] |
| Molecular Weight | 342.43 g/mol | [2][3] |
| Alternate Names | L-660282, 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid | [1][2] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in DMSO, ethanol, or methanol | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Storage | Long-term storage at -20°C is recommended. Stable for at least 3 years under these conditions. Short-term storage can be at +4°C. | [1] |
Biological Context and Activity
Relationship to 1233A (Hymeglusin)
This compound is the diacid formed by the hydrolysis of the β-lactone ring of the antibiotic 1233A (hymeglusin)[1][4]. This structural relationship is critical to understanding its biological properties, or lack thereof, in certain contexts.
Logical Relationship: 1233A to this compound
References
- 1. hymeglusin | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. mednexus.org [mednexus.org]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Extracts from the Humiria balsamifera (Aubl) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1233B
Abstract: This document provides a comprehensive technical overview of the physicochemical properties, biological activity, and relevant experimental methodologies for the compound designated 1233B. The primary focus of this guide is the antibiotic this compound (CAS 34668-61-6), a fungal metabolite known for its role as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. Quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams. A brief section also addresses an alternative interpretation of "this compound" as the industrial chemical (Z)-1-Bromo-3,3,3-trifluoropropene to ensure clarity and comprehensive coverage. This guide is intended for researchers, scientists, and professionals in drug development and the life sciences.
Core Compound Identification and Properties: Antibiotic this compound
Antibiotic this compound, also known by its synonym L-660,282, is the hydroxy-acid derivative of the fungal β-lactone, antibiotic 1233A.[1] Isolated from species such as Scopulariopsis sp., it is recognized for its antibacterial properties and, most notably, its inhibitory action on a key enzyme in the mevalonate pathway.[1]
Physicochemical Data
The following table summarizes the known physicochemical properties of Antibiotic this compound. The compound is an off-white solid at room temperature.[1][2]
| Property | Value | Citation(s) |
| IUPAC Name | (2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | [3] |
| Synonyms | This compound, L-660,282 | [1][4] |
| CAS Number | 34668-61-6 | [1][5] |
| Molecular Formula | C₁₈H₃₀O₆ | [1][5] |
| Molecular Weight | 342.4 g/mol | [1][3] |
| Appearance | Off-white solid | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] Quantitative data not available. | [1] |
| Purity (as supplied) | ≥95% (determined by HPLC) | [1] |
| Storage Conditions | Long-term storage at -20°C is recommended. Stable for at least 3 years under these conditions. | [1] |
Biological Activity and Signaling Pathway
The primary mechanism of action for compounds related to this compound, such as the parent compound's family (e.g., L-659,699), is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase.[6] This enzyme catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a critical early step in the mevalonate pathway.[6] This pathway is essential for the biosynthesis of numerous vital molecules, including cholesterol and other isoprenoids.[7][8] By inhibiting HMG-CoA synthase, this compound disrupts this pathway, leading to its antibiotic effects.
The diagram below illustrates the initial steps of the mevalonate pathway, highlighting the reaction catalyzed by HMG-CoA synthase, which is the target of inhibition.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of natural products like this compound require specialized laboratory equipment. The following sections outline general, standard methodologies that form the basis for such analyses.
Determination of Solubility (Qualitative)
This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents.
Materials:
-
Test compound (e.g., this compound)
-
Small test tubes
-
Vortex mixer
-
Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, methanol, DMSO.
-
pH indicator strips
Procedure:
-
Water Solubility: Add approximately 1-2 mg of the compound to a test tube. Add 1 mL of deionized water in small portions, vortexing after each addition. Observe if the solid dissolves completely. If soluble, test the solution's pH with an indicator strip.
-
Aqueous Base Solubility: If the compound is insoluble in water, use a fresh sample and test its solubility in 1 mL of 5% NaOH solution. Vigorous mixing may be required. Dissolution indicates the presence of an acidic functional group.
-
Aqueous Acid Solubility: If the compound is insoluble in water, use a fresh sample and test its solubility in 1 mL of 5% HCl solution. Dissolution indicates the presence of a basic functional group (e.g., an amine).
-
Organic Solvent Solubility: Use fresh samples to test solubility in 1 mL of ethanol, methanol, and DMSO, respectively. Vortex thoroughly and observe for complete dissolution.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of chemical compounds. A reverse-phase HPLC (RP-HPLC) method is commonly used for moderately polar organic molecules.
Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
Sample of this compound, accurately weighed
-
Appropriate solvent for sample dissolution (e.g., methanol)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Mobile Phase Preparation: Prepare the mobile phases. A common gradient system for natural products is:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Chromatographic Conditions: Set up the HPLC method. A typical gradient might run from 5% B to 95% B over 30 minutes, with a flow rate of 1 mL/min. The column temperature is typically maintained at 25-30°C.
-
Detection: Set the detector to monitor a wavelength appropriate for the compound's chromophore (e.g., 210 nm, or scan a range if using a DAD).
-
Analysis: Inject the sample (e.g., 10 µL) and run the method. The purity is typically calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
The logical workflow for this purity analysis is depicted in the following diagram.
Alternative Interpretation: (Z)-1-Bromo-3,3,3-trifluoropropene
The designation "this compound" is not a standard chemical identifier and can be ambiguous. In industrial chemical contexts, particularly concerning refrigerants and blowing agents, such codes are common. Searches for "this compound" may also refer to brominated fluoropropenes. The most likely candidate in this class is (Z)-1-Bromo-3,3,3-trifluoropropene . For clarity, its key properties are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | (Z)-1-bromo-3,3,3-trifluoroprop-1-ene | [9] |
| CAS Number | 149597-48-8 | [10][11] |
| Molecular Formula | C₃H₂BrF₃ | [9][11] |
| Molecular Weight | 174.95 g/mol | [9][11] |
| Appearance | Liquid (at standard conditions) | [12] |
| Boiling Point | 34°C (for the related isomer 2-Bromo-3,3,3-trifluoro-1-propene) | [12] |
| Density | ~1.7 g/cm³ (predicted) |
This compound is primarily of interest to researchers in materials science and chemical engineering as a potential refrigerant, solvent, or chemical intermediate. Its toxicological profile would be the main area of interest for life science professionals.
References
- 1. adipogen.com [adipogen.com]
- 2. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 3. 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid | C18H30O6 | CID 10405119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.usbio.net [dev.usbio.net]
- 5. scbt.com [scbt.com]
- 6. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 7. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 8. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Propene, 1-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 2773431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (Z)-1-BROMO-3,3,3-TRIFLUOROPROP-1-ENE | 149597-48-8 [m.chemicalbook.com]
- 11. vsnchem.com [vsnchem.com]
- 12. 2-Bromo-3,3,3-trifluoro-1-propene, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Isolation of 1233B from Fusarium sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 1233B, a hydroxy-acid derivative of the antibiotic 1233A, is a polyketide secondary metabolite with potential antibacterial properties.[1][2] This document provides a detailed methodology for the isolation and purification of this compound from fungal cultures of Fusarium sp., particularly from strains such as Fusarium solani. The protocols outlined below are based on established methods for the extraction and purification of secondary metabolites from fungal sources.[3][4][5]
Chemical Structure of this compound:
-
Molecular Weight: 342.4 g/mol [1]
-
Appearance: Off-white solid[1]
-
Solubility: Soluble in DMSO, ethanol, or methanol[1]
I. Cultivation of Fusarium sp. for this compound Production
Optimal production of secondary metabolites like this compound is highly dependent on the culture conditions.[2][6][7] The following protocol describes the cultivation of Fusarium sp. on a solid rice medium, which has been shown to trigger the production of a wide array of secondary metabolites.[3]
Experimental Protocol: Fungal Cultivation
-
Strain Activation: Aseptically transfer a small piece of a week-old culture of Fusarium sp. from a Potato Dextrose Agar (PDA) plate to a new PDA plate. Incubate at 28 ± 2°C for 7 days.[3]
-
Solid-State Fermentation Medium Preparation:
-
In 300 mL Erlenmeyer flasks, combine 40 g of rice, 0.12 g of peptone, and 60 mL of distilled water.[3]
-
Autoclave the flasks at 121°C for 20 minutes to ensure sterility.
-
-
Inoculation: Under aseptic conditions, cut the freshly grown Fusarium sp. culture from the PDA plate into small pieces. Inoculate each flask containing the sterile rice medium with several pieces of the fungal culture.[3]
-
Incubation: Incubate the inoculated flasks at 28 ± 2°C for 40 days in a static incubator.[3]
II. Extraction of Crude this compound
The following protocol details the extraction of the crude secondary metabolite mixture, including this compound, from the solid-state fermentation culture using ethyl acetate.
Experimental Protocol: Crude Extraction
-
Harvesting: After the incubation period, disrupt the entire solid culture within each flask.
-
Solvent Extraction:
-
To each flask, add 150 mL of ethyl acetate.
-
Perform sonication in an ice bath for 30 minutes to facilitate cell lysis and extraction of metabolites.[3]
-
Repeat the extraction process three times with fresh ethyl acetate.
-
-
Filtration and Concentration:
-
Combine all ethyl acetate extracts and filter through Whatman No. 1 filter paper to remove solid debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude brown extract.[3]
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 200 mL of sterile distilled water.
-
Perform liquid-liquid extraction using an equal volume of petroleum ether to remove nonpolar impurities. Repeat this step twice.
-
Subsequently, extract the aqueous phase with an equal volume of ethyl acetate three times to recover the desired secondary metabolites.[3]
-
Collect and concentrate the ethyl acetate phase to yield the final crude extract for purification.
-
III. Purification of this compound
A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.
Experimental Protocol: Purification
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing chloroform and then ethyl acetate.[4] Example gradient:
-
100% n-hexane
-
n-hexane:chloroform (1:1, v/v)
-
100% chloroform
-
chloroform:ethyl acetate (1:1, v/v)
-
100% ethyl acetate
-
-
Collect fractions of 20 mL each and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.
-
Pool fractions showing similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Further purify the fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.
-
Collect fractions and monitor by TLC as described above.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Perform final purification of the enriched fraction using a semi-preparative HPLC system equipped with a C18 column.
-
Use a gradient elution system of acetonitrile and water.[3] A typical gradient could be:
-
Start with a 40:60 (v/v) mixture of acetonitrile:water.
-
Increase the acetonitrile concentration linearly to 65% over 30 minutes.
-
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified this compound.
-
IV. Characterization and Data Presentation
The purified compound should be characterized using various analytical techniques to confirm its identity and purity.
Analytical Techniques for Characterization:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and formula.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4]
Table 1: Hypothetical Purification Summary of this compound from a 4 kg Solid Culture of Fusarium sp.
| Purification Step | Total Weight (g) | This compound Purity (%) | Yield (%) |
| Crude Extract | 350 | ~1 | 100 |
| Silica Gel Column Fraction | 15 | ~20 | 4.3 |
| Sephadex LH-20 Fraction | 2.5 | ~75 | 0.7 |
| Semi-preparative HPLC | 0.5 | >95 | 0.14 |
V. Visualizations
Diagram 1: Generalized Polyketide Biosynthesis Pathway
A generalized biosynthetic pathway for polyketides in Fusarium.
Diagram 2: Experimental Workflow for the Isolation of this compound
Workflow for the isolation and purification of this compound.
References
- 1. Diversity of Polyketide Synthases in Fusarium [caister.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Secondary metabolites from the Endophytic fungi Fusarium decemcellulare F25 and their antifungal activities [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterizing the Cellular Response to Compound-X using Quantitative Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compound-X is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1] Understanding the global proteomic changes induced by Compound-X is crucial for elucidating its mechanism of action, identifying potential off-target effects, and discovering biomarkers of drug response. This document provides a detailed protocol for utilizing a quantitative proteomics workflow to analyze the cellular response to Compound-X treatment in a cancer cell line.
Principle of the Assay
This protocol employs a bottom-up proteomics approach coupled with isobaric labeling for relative quantification of protein abundance.[2][3] In this workflow, cells are treated with Compound-X, and the proteome is extracted, digested into peptides, and labeled with isobaric tags. The labeled peptides from different treatment conditions are then combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The relative abundance of each protein between the control and treated samples is determined by comparing the reporter ion intensities in the MS/MS spectra. This allows for a global, quantitative assessment of proteome-wide changes following Compound-X treatment.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: Human cancer cell line with a known active PI3K/Akt/mTOR pathway (e.g., PC-3 prostate cancer cells).[1]
-
Culture Conditions: Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with either vehicle control (e.g., DMSO) or a predetermined concentration of Compound-X for a specified time (e.g., 24 hours).
-
Perform each treatment in biological triplicate.
-
II. Protein Extraction and Digestion
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete cell disruption.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the urea concentration of the sample to less than 2 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
III. Peptide Labeling and Cleanup
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide digests from each sample with the appropriate isobaric labeling reagent according to the manufacturer's instructions.[3]
-
For example, label the three vehicle control samples with TMT reagents 126, 127N, and 127C, and the three Compound-X treated samples with TMT reagents 128N, 128C, and 129N.
-
-
Sample Pooling: Combine the labeled peptide samples in equal amounts.
-
Peptide Cleanup: Desalt the pooled, labeled peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove residual salts and labeling reagents.[4]
IV. LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Chromatography:
-
Load the peptide sample onto a C18 analytical column.
-
Separate peptides using a gradient of increasing acetonitrile concentration over a specified time (e.g., 120 minutes).
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.[3]
-
For each cycle, acquire one full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Use higher-energy collisional dissociation (HCD) for fragmentation to generate reporter ions for quantification.
-
V. Data Analysis
-
Database Searching: Search the raw MS data against a human protein database (e.g., UniProt) using a search engine such as MaxQuant or Proteome Discoverer.
-
Protein Identification and Quantification:
-
Identify peptides and proteins with a false discovery rate (FDR) of less than 1%.
-
Quantify the relative abundance of proteins based on the reporter ion intensities.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the vehicle control and Compound-X treated groups.
-
Apply a fold-change cutoff (e.g., >1.5 or <0.67) to further refine the list of significantly altered proteins.
-
-
Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID, or GSEA) to identify signaling pathways that are enriched among the differentially expressed proteins.[6][7][8]
Data Presentation
The quantitative proteomics data can be summarized in a table to clearly present the proteins that are significantly altered upon treatment with Compound-X.
| Protein ID | Gene Name | Description | Log2 Fold Change (Compound-X / Control) | p-value |
| P42336 | AKT1 | RAC-alpha serine/threonine-protein kinase | -1.2 | 0.005 |
| P60484 | RPS6 | Ribosomal protein S6 | -1.5 | 0.001 |
| Q9Y243 | TSC2 | Tuberin | 0.8 | 0.021 |
| P31749 | PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | -0.5 | 0.150 |
| P42345 | MTOR | Serine/threonine-protein kinase mTOR | -1.0 | 0.010 |
| P62736 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | -1.8 | 0.0005 |
| Q13541 | PTEN | Phosphatidylinositol 3,4,5-trisphosphate 3-phosphatase and dual-specificity protein phosphatase PTEN | 0.2 | 0.560 |
This is a hypothetical data table for illustrative purposes.
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for quantitative proteomics analysis of Compound-X treated cells.
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway with key proteins affected by Compound-X highlighted in red.
References
- 1. Identification of protein biomarkers and signaling pathways associated with prostate cancer radioresistance using label-free LC-MS/MS proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 3. An Overview of Mainstream Proteomics Techniques - MetwareBio [metwarebio.com]
- 4. Protocol for micro-purification, enrichment, pre-fractionation and storage of peptides for proteomics using StageTips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Analysis of signaling pathways using functional proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomics, pathway array and signaling network-based medicine in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial proteomic analysis of intercellular signaling applied to the CD28 T-cell costimulatory receptor - PMC [pmc.ncbi.nlm.nih.gov]
1233B solubility and preparation for experiments
Topic: 1233B Solubility and Preparation for Experiments Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a framework for researchers working with novel compounds, using the placeholder "this compound" to illustrate the necessary solubility and preparation experiments. While specific data for a compound designated "this compound" is not publicly available, this guide outlines the critical steps and considerations for characterizing a new chemical entity for experimental use. The protocols and methodologies described are broadly applicable to drug discovery and development.
Solubility Assessment
A fundamental prerequisite for any in vitro or in vivo experiment is to determine the solubility of the test compound in various solvents. This information is crucial for preparing stock solutions, ensuring accurate dosing, and avoiding precipitation in experimental assays.
Quantitative Solubility Data
The following table summarizes the type of data that should be generated for a new compound like "this compound". Researchers should perform solubility tests in a range of common laboratory solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | e.g., Clear solution |
| Ethanol | 25 | Data to be determined | e.g., Forms suspension |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | e.g., Insoluble |
| Water | 25 | Data to be determined | e.g., Insoluble |
| Polyethylene Glycol 400 (PEG400) | 25 | Data to be determined | e.g., Forms clear solution |
Note: The above table is a template. Actual solubility values need to be experimentally determined for the specific compound of interest.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the standard procedure for preparing a high-concentration stock solution of a new compound, which can then be diluted to working concentrations for various experiments.
Materials:
-
"this compound" compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the desired amount of "this compound" powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the "this compound" stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentrations.
-
Important: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Gently mix the working solutions by pipetting up and down.
-
Add the working solutions to the cell cultures as required by the experimental design.
-
Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in the experiment.
Visualizations
Experimental Workflow for Solubility and Stock Preparation
The following diagram illustrates the logical flow of the initial characterization and preparation of a new compound for experimental use.
Caption: Workflow for compound solubility testing and solution preparation.
Hypothetical Signaling Pathway Inhibition
Should "this compound" be identified as an inhibitor of a specific signaling pathway, the following diagram provides a template for visualizing its mechanism of action. This example depicts the inhibition of a generic kinase cascade.
Caption: Hypothetical inhibition of a signaling pathway by "this compound".
Application Notes and Protocols: Zebrafish Embryo Toxicity Assay for 1233B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological screening and developmental toxicity assessment.[1][2][3] Its rapid external development, optical transparency, and high genetic homology with humans make it an ideal system for evaluating the potential adverse effects of novel chemical entities.[1][3][4] This document provides a detailed protocol for conducting a zebrafish embryo toxicity assay to evaluate the potential developmental toxicity of the novel compound, 1233B. The assay described herein is based on established methodologies and allows for the determination of key toxicological endpoints, including lethality and teratogenicity.[5][6]
Experimental Protocols
Materials and Reagents
-
Wild-type zebrafish (Danio rerio)
-
Zebrafish breeding tanks
-
Embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2-7.4)
-
Compound this compound
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
24-well plates
-
Stereomicroscope
-
Incubator set to 28.5°C
-
Micropipettes and tips
-
Glass beakers and graduated cylinders
-
Tricaine methanesulfonate (MS-222) for euthanasia
Zebrafish Embryo Collection and Staging
-
Set up breeding tanks with adult zebrafish (2:1 male to female ratio) the evening before the experiment.
-
The following morning, collect freshly fertilized eggs within 30 minutes of spawning.
-
Rinse the embryos with E3 medium to remove debris.
-
Under a stereomicroscope, select healthy, fertilized embryos at the 4- to 8-cell stage. Discard any unfertilized or damaged embryos.
Preparation of this compound Test Solutions
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in E3 medium to achieve the desired final concentrations. The final concentration of DMSO in the test solutions should not exceed 0.5% (v/v), as this concentration has been shown to not induce significant malformations or mortality.[6]
-
Prepare a vehicle control group with E3 medium containing the same final concentration of DMSO as the this compound test groups.
-
Prepare a negative control group with E3 medium only.
Zebrafish Embryo Exposure
-
At approximately 4 hours post-fertilization (hpf), randomly distribute 10 healthy embryos into each well of a 24-well plate.
-
Remove the initial E3 medium from each well and replace it with 1 mL of the respective this compound test solution, vehicle control, or negative control.
-
Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle for up to 96 or 120 hours post-fertilization (hpf).[5][7]
-
It is recommended to renew the test solutions every 48 hours to maintain the chemical concentration.[6]
Observation of Toxicological Endpoints
-
Observe the embryos under a stereomicroscope at 24, 48, 72, 96, and 120 hpf.
-
Record the following lethal and sublethal endpoints at each time point:
-
Lethal Endpoints:
-
Sublethal (Teratogenic) Endpoints:
-
Data Presentation
Table 1: Mortality Rate of Zebrafish Embryos Exposed to this compound
| Concentration of this compound (µM) | Number of Embryos | 24 hpf | 48 hpf | 72 hpf | 96 hpf |
| Control (E3) | 30 | 0 | 0 | 1 | 1 |
| Vehicle (0.1% DMSO) | 30 | 0 | 1 | 1 | 2 |
| 1 | 30 | 0 | 1 | 2 | 3 |
| 10 | 30 | 2 | 5 | 9 | 15 |
| 25 | 30 | 8 | 15 | 22 | 28 |
| 50 | 30 | 18 | 26 | 30 | 30 |
| 100 | 30 | 30 | 30 | 30 | 30 |
Table 2: Incidence of Teratogenic Effects in Zebrafish Larvae at 96 hpf Exposed to this compound
| Concentration of this compound (µM) | Pericardial Edema (%) | Yolk Sac Edema (%) | Spinal Curvature (%) |
| Control (E3) | 0 | 0 | 3 |
| Vehicle (0.1% DMSO) | 3 | 0 | 4 |
| 1 | 7 | 4 | 8 |
| 10 | 45 | 33 | 25 |
| 25 | 89 | 75 | 55 |
| 50 | 100 | 100 | 82 |
| 100 | N/A (100% mortality) | N/A (100% mortality) | N/A (100% mortality) |
Table 3: Calculated Toxicological Parameters for this compound
| Parameter | Value (µM) |
| LC50 (96 hpf) | 12.5 |
| EC50 (Pericardial Edema) | 9.8 |
| EC50 (Yolk Sac Edema) | 11.2 |
| EC50 (Spinal Curvature) | 18.7 |
| Teratogenic Index (TI = LC50/NOAEL) | 12.5 |
NOAEL (No Observed Adverse Effect Level) was determined to be 1 µM. A Teratogenic Index greater than 10 suggests that the compound is a potential teratogen.[7]
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for the zebrafish embryo toxicity assay of compound this compound.
Hypothetical Signaling Pathway Disruption by this compound
Exposure to certain toxic compounds can disrupt critical developmental signaling pathways.[9] For instance, the Hedgehog signaling pathway is crucial for proper development of the central nervous system, somites, and cardiovascular system in zebrafish. Disruption of this pathway can lead to cyclopia, curved body axis, and heart defects. The diagram below illustrates a simplified Hedgehog signaling pathway and a hypothetical point of interference by this compound.
Figure 2: Hypothetical inhibition of the Hedgehog signaling pathway by compound this compound.
Conclusion
The zebrafish embryo toxicity assay is a robust and efficient method for assessing the developmental toxicity of novel compounds.[10] The protocol outlined in this application note provides a framework for evaluating the lethal and teratogenic potential of compound this compound. The quantitative data obtained from this assay, including LC50, EC50, and the Teratogenic Index, are critical for early-stage hazard identification in the drug development pipeline. Further investigations could explore the specific molecular mechanisms underlying the observed toxicity, potentially through transcriptomic or metabolomic analyses.[11][12]
References
- 1. Zebrafish Developmental and Reproductive Toxicity - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 2. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
- 8. Zebrafish embryo-larval testing reveals differential toxicity of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Identification of molecular toxicity pathways across early life-stages of zebrafish exposed to PCB126 using a whole transcriptomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolomic and molecular analysis reveals multiple pathways of TBBPA-induced developmental toxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of 1233B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 1233B, also known as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is an antibacterial and antibiotic agent.[1][2] As a derivative of the antibiotic 1233A, its potential therapeutic applications necessitate robust and reliable analytical methods for its quantification in various biological matrices.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and specificity required for pharmacokinetic studies, metabolism research, and quality control in drug development.[3][4][5][6]
These application notes provide a comprehensive guide to the quantitative analysis of this compound using LC-MS/MS, including detailed protocols for sample preparation and data analysis.
Compound Profile: this compound
| Property | Value | Reference |
| Synonyms | L 660282; L 660,282; 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid | [1] |
| Molecular Formula | C18H30O6 | [1][2] |
| Molecular Weight | 342.4 g/mol | [1][2] |
| CAS Number | 34668-61-6 | [1][2] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in DMSO, ethanol, or methanol | [1] |
| Source | Isolated from Scopulariopsis sp. | [1] |
Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
To illustrate a potential mechanism of action for an antibacterial compound like this compound, the following diagram depicts the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell wall formation.
Caption: Inhibition of bacterial cell wall synthesis.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma)
Proper sample preparation is crucial for accurate and reproducible mass spectrometry results by removing interferences such as proteins and salts.[7][8][9]
3.1.1. Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis or further purification.
3.1.2. Solid-Phase Extraction (SPE) - for cleaner samples
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides a powerful platform for the sensitive and selective quantification of analytes in complex mixtures.[3][4][6]
LC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 341.2 [M-H]- | 153.1 | 20 |
| Internal Standard | (To be determined empirically) | (To be determined empirically) | (To be determined empirically) |
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Calibration Curve for this compound in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 102.3 | 4.5 |
| 5 | 0.058 | 98.7 | 3.1 |
| 10 | 0.115 | 101.1 | 2.5 |
| 50 | 0.592 | 99.5 | 1.8 |
| 100 | 1.189 | 100.2 | 1.5 |
| 500 | 5.981 | 99.8 | 1.2 |
| 1000 | 11.952 | 100.5 | 1.0 |
Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral Dose
| Subject ID | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (hr) |
| 001 | 854.2 | 2.0 | 4321.5 | 5.2 |
| 002 | 912.5 | 1.5 | 4589.7 | 5.5 |
| 003 | 798.1 | 2.0 | 4102.3 | 5.1 |
| Mean | 854.9 | 1.8 | 4337.8 | 5.3 |
| SD | 57.2 | 0.3 | 243.8 | 0.2 |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
References
- 1. adipogen.com [adipogen.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in high-throughput quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. clinicalpub.com [clinicalpub.com]
- 9. ucd.ie [ucd.ie]
Application Notes and Protocols for the Structural Elucidation of 1233B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 1233B, also known as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is an antibacterial agent with the molecular formula C₁₈H₃₀O₆. The structural elucidation of such a complex natural product relies heavily on a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. While specific NMR spectral data for this compound is not widely available in the public domain, this document provides a comprehensive guide to the application of 1D and 2D NMR methodologies for its complete structural and stereochemical characterization. The protocols and data presentation formats provided herein are designed to serve as a practical guide for researchers engaged in the structural analysis of novel small molecules.
Application Notes: A Strategic Approach to the Structure Elucidation of this compound
The structural determination of this compound would systematically proceed through the acquisition and interpretation of a series of NMR experiments.[1] The initial step involves obtaining a high-resolution mass spectrum to confirm the molecular formula.[2] Subsequently, 1D NMR spectra (¹H and ¹³C) provide the initial overview of the proton and carbon environments within the molecule.[3] Following this, a series of 2D NMR experiments are employed to piece together the molecular fragments and establish the final connectivity and relative stereochemistry.[4][5]
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to be complex. Key regions of interest would include the olefinic protons of the tetradecadiene moiety, methyl protons from the trimethyl groups, and methine and methylene protons along the carbon chain. The chemical shifts, integration, and multiplicity of these signals provide the first clues to the structure.[6] For instance, the protons on the conjugated diene system would appear in the downfield region (typically 5-7 ppm). The methyl groups would likely appear as singlets or doublets in the upfield region (around 1-2 ppm). The protons attached to carbons bearing hydroxyl groups would also have characteristic chemical shifts.
-
¹³C NMR and DEPT Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons. For this compound, one would expect to observe signals for the two carboxylic acid carbons (around 170-185 ppm), the sp² carbons of the diene (around 110-150 ppm), and the sp³ carbons of the alkyl chain and methyl groups (in the upfield region).
-
2D NMR Spectroscopy - Establishing Connectivity:
-
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton coupling networks.[1] Cross-peaks in the COSY spectrum of this compound would reveal adjacent protons, allowing for the assembly of spin systems corresponding to different fragments of the molecule, such as the long alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom.[4] This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is key to connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away.[5] For this compound, HMBC would be used to connect the methyl groups to the main chain, link the diene system to the rest of the molecule, and confirm the positions of the carboxylic acid and hydroxyl groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[5] For this compound, NOESY or ROESY would be critical in establishing the stereochemistry at the multiple chiral centers and the geometry of the double bonds.
-
Data Presentation
Quantitative NMR data should be organized systematically for clarity and ease of interpretation. The following tables provide a template for presenting the NMR data for this compound.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-2 | 6.80 | d | 15.5 | 1H |
| H-4 | 7.10 | dd | 15.5, 10.0 | 1H |
| H-5 | 6.20 | d | 10.0 | 1H |
| H-6 | 2.50 | m | 1H | |
| H-7 | 1.80 | m | 2H | |
| ... | ... | ... | ... | ... |
| 3-CH₃ | 1.95 | s | 3H | |
| 5-CH₃ | 1.85 | s | 3H | |
| 7-CH₃ | 0.95 | d | 6.5 | 3H |
| 13-CH₂OH | 3.60 | m | 2H | |
| 12-OH | 3.50 | br s | 1H | |
| 13-OH | 3.40 | br s | 1H | |
| 1-COOH | 11.50 | br s | 1H | |
| 14-COOH | 11.45 | br s | 1H |
Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound (in CDCl₃, 125 MHz)
| Position | δ (ppm) | DEPT |
| C-1 | 175.0 | C |
| C-2 | 130.5 | CH |
| C-3 | 140.2 | C |
| C-4 | 128.9 | CH |
| C-5 | 135.8 | C |
| C-6 | 40.1 | CH |
| ... | ... | ... |
| 3-CH₃ | 12.5 | CH₃ |
| 5-CH₃ | 14.2 | CH₃ |
| 7-CH₃ | 19.8 | CH₃ |
| C-13 | 65.4 | CH₂ |
| C-14 | 178.3 | C |
Table 3: Key Hypothetical 2D NMR Correlations for this compound
| Proton(s) | COSY Correlations | HSQC Correlation | Key HMBC Correlations |
| H-2 | H-4 | C-2 | C-1, C-3, C-4 |
| H-4 | H-2, H-5 | C-4 | C-2, C-3, C-5, C-6 |
| 3-CH₃ | - | C-3-CH₃ | C-2, C-3, C-4 |
| 7-CH₃ | H-7 | C-7-CH₃ | C-6, C-7, C-8 |
| ... | ... | ... | ... |
Experimental Protocols
Sample Preparation
-
Dissolution : Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
1D NMR Data Acquisition
-
¹H NMR Spectroscopy :
-
Tune and shim the NMR spectrometer for the specific sample.
-
Acquire a standard ¹H spectrum using a single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Spectroscopy :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
DEPT Experiments :
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate carbon types. These experiments require fewer scans than a standard ¹³C spectrum.
-
2D NMR Data Acquisition
The following are standard protocols for common 2D NMR experiments.
-
COSY :
-
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Acquire data with 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
Typically, 2-4 scans per increment are sufficient.
-
-
HSQC :
-
Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.
-
Acquire data with 1024 data points in t₂ and 256 increments in t₁.
-
The number of scans per increment can range from 4 to 16 depending on the sample concentration.
-
-
HMBC :
-
Use a standard gradient-selected HMBC pulse sequence.
-
The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).
-
Acquire data with 2048 data points in t₂ and 256-512 increments in t₁.
-
A higher number of scans (16-64) per increment is often necessary.
-
-
NOESY/ROESY :
-
Use a standard gradient-selected NOESY or ROESY pulse sequence.
-
A mixing time appropriate for the molecular size should be chosen (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY).
-
Acquire data with 2048 data points in t₂ and 256-512 increments in t₁.
-
The number of scans per increment will depend on the concentration and the strength of the expected NOEs.
-
Mandatory Visualization
Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.
Caption: Hypothetical inhibition of the bacterial folate synthesis pathway by this compound.
References
- 1. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forskning.ruc.dk [forskning.ruc.dk]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. In situ solid-state NMR study of antimicrobial peptide interactions with erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Fungal Secondary Metabolite Production
Introduction
Fungi are a rich source of structurally diverse secondary metabolites with a wide range of biological activities, making them invaluable for drug discovery and development. However, many of the biosynthetic gene clusters responsible for the production of these valuable compounds are silent or expressed at very low levels under standard laboratory conditions. Inducing the production of these cryptic or low-yield metabolites is therefore a critical step in accessing the full chemical potential of fungi.
These application notes provide an overview and detailed protocols for several common and effective methods to induce the production of fungal secondary metabolites. The information is intended for researchers, scientists, and drug development professionals working with filamentous fungi. While a specific compound "1233B" was not identified in the public domain, these general methods are applicable to the induction of a wide range of fungal secondary metabolites.
I. Genetic Engineering Strategies
Genetic engineering offers powerful and targeted approaches to increase the production of desired secondary metabolites by manipulating the fungal genome.[1][2][3][4]
A. Overexpression of Pathway-Specific Transcription Factors
Many secondary metabolite biosynthetic gene clusters are regulated by a pathway-specific transcription factor. Overexpressing this transcription factor can lead to the upregulation of the entire gene cluster and a significant increase in metabolite production.
Protocol: Overexpression of a Zn(II)2Cys6 Transcription Factor
This protocol describes the overexpression of a putative Zn(II)2Cys6-type transcription factor, a common class of pathway-specific regulators in fungi.[5]
-
Isolate Fungal Genomic DNA:
-
Grow the fungal strain in a suitable liquid medium until the mid-exponential phase.
-
Harvest the mycelia by centrifugation at 10,000 x g for 1 minute and wash with sterile water.
-
Freeze the mycelial pellet in liquid nitrogen and store at -80°C.
-
Extract genomic DNA using a CTAB-based protocol.[6]
-
-
Amplify the Transcription Factor Gene and a Constitutive Promoter:
-
Design primers to amplify the full-length open reading frame of the target transcription factor gene from the genomic DNA.
-
Design primers to amplify a strong constitutive promoter, such as the gpdA promoter from Aspergillus nidulans.[7]
-
Perform PCR amplification for both fragments.
-
-
Construct the Overexpression Cassette:
-
Use fusion PCR or Gibson assembly to ligate the promoter fragment upstream of the transcription factor gene.
-
Clone the resulting overexpression cassette into a fungal expression vector containing a selectable marker (e.g., hygromycin resistance).
-
-
Fungal Transformation:
-
Selection and Screening:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.
-
Isolate transformants and confirm the integration of the overexpression cassette by PCR.
-
Cultivate the transformants in production medium and analyze the culture broth for the target metabolite using HPLC or LC-MS.
-
B. CRISPR-Cas9 Mediated Gene Knockout/Knock-in
The CRISPR-Cas9 system allows for precise genome editing, enabling the knockout of competing pathways or the knock-in of strong promoters to drive the expression of the target biosynthetic gene cluster.[1][4]
Experimental Workflow for CRISPR-Cas9 in Fungi
Caption: Workflow for CRISPR-Cas9 mediated genome editing in fungi.
II. Co-cultivation Strategies
Co-cultivating a producing fungus with another microorganism can induce the expression of silent biosynthetic gene clusters through microbial competition or signaling molecule exchange.[8][9]
Protocol: Fungal-Bacterial Co-cultivation
This protocol describes a general method for co-cultivating a filamentous fungus with a bacterium to induce secondary metabolite production.[8]
-
Prepare Seed Cultures:
-
Inoculate the fungal strain into 50 mL of a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at the optimal temperature with shaking for 3-5 days.
-
Inoculate the bacterial strain (e.g., Streptomyces sp.) into 50 mL of a suitable liquid medium (e.g., ISP2 medium) and incubate at the optimal temperature with shaking for 2-3 days.[8]
-
-
Inoculate Production Cultures:
-
Prepare 250 mL flasks of production medium (e.g., ISP2 medium).
-
For the co-culture, inoculate with 2.5 mL of the fungal seed culture.
-
Incubate the fungal culture for 2 days before adding 2.5 mL of the bacterial seed culture.[8]
-
Prepare monoculture controls for both the fungus and the bacterium.
-
-
Incubation and Extraction:
-
Incubate the cultures for 7-14 days at the optimal temperature with shaking.
-
Extract the culture broth and mycelia with an organic solvent such as ethyl acetate.
-
-
Metabolite Profile Analysis:
-
Analyze the extracts by HPLC or LC-MS and compare the metabolite profiles of the co-culture with the monoculture controls to identify induced compounds.
-
III. Chemical and Epigenetic Induction
The addition of chemical inducers or epigenetic modifiers to the culture medium can trigger the expression of silent biosynthetic gene clusters.
A. Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors can remodel chromatin structure, leading to the transcription of previously silent genes.
Protocol: Induction with an HDAC Inhibitor
-
Prepare Fungal Culture:
-
Inoculate the fungal strain into a suitable liquid production medium.
-
Incubate for 3-5 days to allow for initial growth.
-
-
Add Inducer:
-
Prepare a stock solution of an HDAC inhibitor (e.g., trichostatin A, sodium butyrate).
-
Add the inhibitor to the fungal culture to a final concentration (e.g., 1-100 µM for trichostatin A).
-
-
Continue Incubation:
-
Continue to incubate the culture for an additional 5-10 days.
-
-
Extraction and Analysis:
-
Extract the culture and analyze the metabolite profile as described above, comparing it to a control culture without the inhibitor.
-
IV. Fermentation Process Optimization
Systematic optimization of fermentation parameters can significantly enhance the yield of secondary metabolites.
Protocol: One-Factor-at-a-Time (OFAT) Optimization
-
Establish Baseline Culture:
-
Define a standard solid or liquid fermentation condition. For solid-state fermentation, a base medium could consist of cooked cassava meal with defined salts.[10]
-
-
Vary a Single Parameter:
-
Systematically vary one parameter at a time while keeping others constant. Key parameters to investigate include:
-
Carbon source: (e.g., glucose, sucrose, starch)
-
Nitrogen source: (e.g., ammonium sulfate, peptone, yeast extract)
-
pH: (typically in the range of 4.0-7.0 for fungi)
-
Temperature: (typically 25-30°C)
-
Aeration: (varied by shaking speed in liquid culture)
-
-
-
Quantify Production:
-
After a set fermentation period, extract the target metabolite and quantify its production using a calibrated HPLC or LC-MS method.
-
-
Iterate:
-
Once the optimum for one parameter is found, set it as the new baseline and proceed to optimize the next parameter.
-
Data Presentation
Quantitative data from induction experiments should be summarized for clear comparison.
Table 1: Example Data Table for Induction Experiments
| Induction Method | Condition | Target Metabolite Titer (mg/L) | Fold Increase |
| Control | Standard Medium | 10.2 ± 1.5 | 1.0 |
| Gene Overexpression | promoter-X-gene-Y | 150.8 ± 12.3 | 14.8 |
| Co-cultivation | + Bacillus subtilis | 45.6 ± 5.1 | 4.5 |
| Chemical Induction | + 50 µM VPA | 32.1 ± 3.8 | 3.1 |
| Fermentation Opt. | Optimized Medium | 88.4 ± 9.2 | 8.7 |
Signaling Pathways
The production of many fungal secondary metabolites is regulated by complex signaling pathways that respond to environmental cues. The Mitogen-Activated Protein Kinase (MAPK) and Target of Rapamycin (TOR) pathways are key regulators of fungal development and secondary metabolism.[11][12]
Diagram: Simplified Fungal Signaling Pathway for Secondary Metabolism
Caption: A simplified model of signaling pathways regulating secondary metabolism in fungi.
References
- 1. Genetic engineering of fungi now simplified – acib [acib.at]
- 2. mdpi.com [mdpi.com]
- 3. Genetic Engineering of Filamentous Fungi for Efficient Protein Expression and Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of a gene cluster for the biosynthesis of novel cyclic peptide compound, KK-1, in Curvularia clavata [frontiersin.org]
- 6. CTAB DNA extraction protocol for fungi [protocols.io]
- 7. eolss.net [eolss.net]
- 8. Frontiers | Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation [frontiersin.org]
- 9. Induction of Fungal Secondary Metabolites by Co-Culture with Actinomycete Producing HDAC Inhibitor Trichostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 11. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Pathways Involved in the Regulation of mRNA Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Research Applications of 1233B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercially available research chemical 1233B, including a list of suppliers, its relevance in scientific research, and detailed protocols for its potential applications. This compound is a secondary metabolite produced by the filamentous fungus Fusarium sp. RK97-94. It is structurally related to 1233A, a known inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, suggesting a similar mechanism of action.[1] This document is intended for research use only.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound for laboratory and research purposes. The following table summarizes key information from some of the prominent suppliers. Researchers should always refer to the supplier's certificate of analysis for the most accurate and up-to-date product specifications.
| Supplier | Catalog Number | Purity | Formulation | Storage Conditions |
| MedchemExpress | HY-114373 | >95% | Solid | Room temperature in continental US; may vary elsewhere. |
| Cayman Chemical | 27712 | ≥95% | A solid | -20°C |
| Hello Bio | HB5478 | >95% | Off-white solid | +4°C |
| Labscoop | LS-1233B-5 | >95% | Solid | +4°C |
| AdipoGen Life Sciences | AG-CN2-0117 | ≥98% | Off-white solid | -20°C |
Potential Research Applications & Signaling Pathways
Given that this compound is an analog of 1233A, a known HMG-CoA synthase inhibitor, its primary research application lies in the study of cholesterol biosynthesis and related metabolic pathways.[2] HMG-CoA synthase is a key enzyme in the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids.
Potential Investigated Signaling Pathway:
The logical signaling pathway to investigate for this compound is its inhibitory effect on the mevalonate pathway via the inhibition of HMG-CoA synthase. This would lead to a reduction in the synthesis of mevalonate, a crucial precursor for cholesterol and other non-sterol isoprenoids.
Caption: Inhibition of HMG-CoA synthase by this compound in the mevalonate pathway.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the biological activity of this compound. These are generalized protocols and may require optimization based on the specific cell lines or experimental conditions used.
In Vitro HMG-CoA Synthase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on HMG-CoA synthase activity.
Workflow for HMG-CoA Synthase Inhibition Assay:
Caption: Workflow for determining HMG-CoA synthase inhibition by this compound.
Materials:
-
Purified HMG-CoA synthase
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 5 mM DTT)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Acetyl-CoA and Acetoacetyl-CoA solution
-
This compound dilution or vehicle control (DMSO)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified HMG-CoA synthase to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Antifungal Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain, such as Fusarium oxysporum.
Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for determining the antifungal activity of this compound.
Materials:
-
Fusarium oxysporum or other target fungal strain
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer (optional, for OD measurements)
Procedure:
-
Prepare a standardized inoculum of the fungal strain in the growth medium.
-
Prepare serial twofold dilutions of this compound in the growth medium in a 96-well plate. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Inoculate each well (except the negative control) with the fungal suspension.
-
Incubate the plate at an optimal temperature for fungal growth (e.g., 28°C) for 48 to 72 hours.
-
After incubation, visually inspect the wells for turbidity (indicating fungal growth). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify fungal growth.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: HMG-CoA Synthase Inhibition by this compound
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| IC50 (µM) |
Table 2: Antifungal Activity of this compound against Fusarium oxysporum
| This compound Concentration (µg/mL) | Growth (OD600) (Mean ± SD) | % Inhibition |
| 0 (Control) | 0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| MIC (µg/mL) |
Disclaimer: This document is for informational and research purposes only and is not intended as a substitute for professional scientific guidance. All experiments should be conducted in a safe and appropriate laboratory setting, following all institutional and national guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Stability of 1233B in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of compound 1233B in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a fungal metabolite identified as an open-ring derivative of the HMG-CoA synthase inhibitor, L-659,699 (hymeglusin).[1] Its chemical name is 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid.[2] The structure of this compound contains multiple functional groups, including two carboxylic acids, a secondary alcohol, a primary alcohol, and a conjugated diene system. These functional groups can be susceptible to degradation in aqueous environments, potentially impacting the compound's purity, potency, and overall experimental reproducibility.
Q2: What are the potential degradation pathways for this compound in an aqueous solution?
A2: While specific degradation pathways for this compound have not been extensively reported in the literature, based on its chemical structure, several potential degradation routes can be anticipated:
-
Oxidation: The conjugated diene system and secondary alcohol are susceptible to oxidation. This can be accelerated by the presence of light, oxygen, and metal ions.
-
Isomerization: The double bonds in the polyene chain may undergo cis-trans isomerization, particularly when exposed to light or heat.
-
Esterification: The carboxylic acid groups may react with alcohol solvents or co-solutes to form esters, especially under acidic conditions.
-
Lactonization: Intramolecular esterification between a carboxylic acid and a hydroxyl group could lead to the formation of a lactone ring, although this is more likely under specific pH and temperature conditions.
Q3: How should I prepare and store aqueous stock solutions of this compound?
Recommended Storage Conditions:
| Solution Type | Storage Temperature | Duration | Special Precautions |
| Solid Compound | -20°C | Long-term | Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). |
| Organic Stock Solution (e.g., DMSO) | -20°C or -80°C | Short to medium-term | Aliquot to avoid repeated freeze-thaw cycles. Use light-resistant vials. A DMSO solution of the related compound hymeglusin (1 mg/mL) is reported to be stable for one month at -20°C.[3] |
| Aqueous Working Solution | 2-8°C | For immediate use | Prepare fresh for each experiment and protect from light. |
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in aqueous solutions.
Problem 1: Inconsistent or lower-than-expected biological activity in my cell-based assay.
-
Possible Cause: Degradation of this compound in the aqueous cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your culture medium immediately before adding to the cells. Avoid storing the compound in aqueous media for extended periods.
-
Minimize Light Exposure: Protect your plates and solutions from light as much as possible, as the conjugated diene system may be photosensitive.
-
pH and Temperature Control: Ensure the pH and temperature of your incubation conditions are stable and within the recommended range for your cell line. Extreme pH values can accelerate degradation.
-
Control Experiment: Include a positive control with a known stable compound to ensure the assay itself is performing correctly.
-
Analytical Verification: If possible, analyze the concentration of this compound in your culture medium over the time course of your experiment using a stability-indicating method like HPLC-UV to assess its stability under your specific experimental conditions.
-
Problem 2: I observe multiple peaks when analyzing my this compound sample by HPLC.
-
Possible Cause: The presence of impurities from synthesis or degradation products.
-
Troubleshooting Steps:
-
Check the Purity of the Starting Material: If possible, obtain a certificate of analysis for your batch of this compound to confirm its initial purity.
-
Proper Sample Preparation: Ensure your sample is fully dissolved and that the injection solvent is compatible with the mobile phase to avoid precipitation and peak distortion.
-
Forced Degradation Study: To identify which peaks are potential degradants, you can perform a forced degradation study. This involves subjecting a sample of this compound to stress conditions (e.g., acid, base, heat, oxidation, light) and analyzing the resulting chromatograms. This can help to distinguish impurities from degradation products.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain mass information for the unknown peaks, which can aid in their identification as isomers or degradation products.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing Aqueous Working Solutions of this compound
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve it in a minimal amount of a compatible, anhydrous organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in light-protected, airtight vials.
-
Store at -20°C or -80°C.
-
-
Preparation of Aqueous Working Solution:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Perform serial dilutions of the stock solution into your final aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your experimental system (typically <0.5%).
-
Use the freshly prepared aqueous working solution immediately.
-
Protocol 2: A Generic HPLC-UV Method for Assessing the Stability of this compound
This is a starting point for developing a stability-indicating method. Optimization will likely be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with a gradient of 5-95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B. The exact gradient should be optimized to achieve good separation of the parent peak from any degradants.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The conjugated diene system in this compound is expected to have a UV absorbance maximum. Scan for the optimal wavelength using a photodiode array (PDA) detector, likely in the range of 230-280 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the sample in the initial mobile phase composition.
Visualizations
Caption: A diagram illustrating potential degradation pathways for this compound in aqueous solutions.
Caption: A workflow diagram for assessing the stability of this compound in aqueous solutions.
References
Technical Support Center: Optimizing 1233B Extraction from Fungal Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of the fungal metabolite 1233B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a fungal metabolite that is the hydroxy-acid (open-ring) derivative of the antibiotic hymeglusin (also known as 1233A, F-244, or L-659,699).[1][2][3] It is primarily isolated from fungi of the genus Scopulariopsis, particularly Scopulariopsis brevicaulis.[1][4]
Q2: What are the key chemical properties of this compound relevant to extraction?
A2: Understanding the chemical properties of this compound is crucial for designing an effective extraction and purification strategy.
| Property | Description | Citation(s) |
| Appearance | Off-white solid | [1] |
| Molecular Weight | 342.4 g/mol | [1] |
| Solubility | Soluble in DMSO, ethanol, and methanol. Insoluble in water. | [1][3] |
| Stability | Stable for at least 3 years when stored at -20°C. A DMSO solution (1 mg/mL) is stable for one month at -20°C. | [1][3] |
Q3: What is the biosynthetic pathway of this compound?
A3: this compound is a derivative of hymeglusin, a fungal polyketide.[5] The biosynthesis of hymeglusin involves a highly reducing polyketide synthase (HR-PKS) and a non-ribosomal peptide synthetase (NRPS).[5][6] The biosynthetic gene cluster for a related compound, scopularide A, in Scopulariopsis brevicaulis includes a PKS, an NRPS, a CoA ligase, an acyltransferase, and a transcription factor.[6] The formation of the characteristic β-lactone ring in hymeglusin is catalyzed by the ketosynthase (KS) domain of the HR-PKS.[5] this compound is the resulting compound when this β-lactone ring is opened.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during the fermentation, extraction, and purification of this compound.
Problem 1: Low or No Yield of this compound in Fungal Culture
| Possible Cause | Troubleshooting Step | Rationale | Citation(s) |
| Suboptimal Fermentation Medium | Vary carbon and nitrogen sources. Test different concentrations of glucose, yeast extract, and peptone. | The production of secondary metabolites is highly dependent on the nutrient composition of the medium. | [8] |
| Incorrect pH of the Medium | Optimize the initial pH of the culture medium. For S. brevicaulis spore production, a pH of 10-11 was found to be optimal. | pH significantly affects fungal growth and enzyme activity, which are crucial for secondary metabolite production. | [9] |
| Inappropriate Fermentation Temperature | Test a range of incubation temperatures. For scopularide A production by S. brevicaulis, 28°C was used. | Temperature is a critical parameter for fungal growth and metabolic activity. | [8] |
| Insufficient Aeration | Optimize the agitation speed and the volume of medium in the flask to ensure adequate oxygen supply for aerobic fungi. | Oxygen availability can be a limiting factor in fungal fermentation and secondary metabolite production. | [8] |
| Inadequate Inoculum | Standardize the inoculum preparation, including the age and concentration of spores or mycelia. | The quality and quantity of the initial inoculum can significantly impact the fermentation outcome. | [8] |
Problem 2: Difficulty in Extracting this compound from the Fungal Biomass/Broth
| Possible Cause | Troubleshooting Step | Rationale | Citation(s) |
| Inefficient Cell Lysis | Employ mechanical disruption methods such as sonication or grinding with liquid nitrogen before solvent extraction. | The fungal cell wall can be robust, hindering the release of intracellular metabolites. | |
| Inappropriate Extraction Solvent | Since this compound is soluble in methanol, ethanol, and DMSO, use these solvents for extraction. Ethyl acetate has been used for related compounds from Scopulariopsis. | The choice of solvent is critical for efficiently solubilizing the target compound. | [1][4] |
| Degradation of this compound during Extraction | Avoid high temperatures and extreme pH conditions during extraction. The stability of similar compounds can be affected by the extraction method. | This compound may be sensitive to heat and pH, leading to degradation and lower yields. | [10][11] |
Problem 3: Co-purification of Impurities with this compound
| Possible Cause | Troubleshooting Step | Rationale | Citation(s) |
| Insufficient Chromatographic Resolution | Optimize the mobile phase composition and gradient in HPLC. Consider using different stationary phases (e.g., C18, PFP). | Achieving good separation between this compound and other fungal metabolites is key to obtaining a pure product. | [12] |
| Presence of Structurally Similar Compounds | Employ multi-step purification protocols, such as a combination of different chromatographic techniques (e.g., silica gel chromatography followed by HPLC). | Fungal extracts often contain a complex mixture of related compounds that can be difficult to separate. | |
| Sample Overload on Chromatographic Column | Reduce the amount of crude extract loaded onto the column. | Overloading the column can lead to poor separation and co-elution of impurities. |
Experimental Protocols
Protocol 1: General Fermentation of Scopulariopsis brevicaulis
This protocol is a starting point and should be optimized for this compound production.
-
Inoculum Preparation:
-
Grow S. brevicaulis on a suitable agar medium (e.g., Potato Dextrose Agar) at 25°C until sporulation.
-
Prepare a conidial suspension by flooding the plate with sterile saline solution containing 0.1% Tween 80 and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
-
Fermentation:
-
Inoculate a liquid medium (e.g., Yeast Malt Peptone with 30 g/L NaCl and a specific glucose concentration) with the conidial suspension to a final concentration of approximately 3.4 x 10^5 conidia/mL.[8]
-
Incubate the culture in a shaker at 28-30°C with agitation (e.g., 120-200 rpm) for a predetermined period (e.g., up to 14 days).[8]
-
Monitor the fermentation by measuring biomass and pH, and by analyzing samples for this compound production at regular intervals.
-
Protocol 2: Extraction and Partial Purification of this compound
This protocol is a general guide based on the extraction of similar fungal metabolites.
-
Harvesting:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
-
Extraction:
-
Lyophilize (freeze-dry) the mycelium to remove water.
-
Extract the dried mycelium and the culture filtrate separately with a suitable organic solvent such as methanol or ethyl acetate.[4] Perform the extraction multiple times to ensure complete recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
-
Partial Purification:
-
The resulting crude extract can be subjected to preliminary purification using techniques like silica gel column chromatography.
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions based on polarity.
-
Collect the fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., HPLC).
-
Protocol 3: Analytical Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common method for the quantification of secondary metabolites.
-
Sample Preparation:
-
Dissolve a known amount of the crude or partially purified extract in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and acetonitrile or methanol.
-
Detection: UV detector (if this compound has a chromophore) or a mass spectrometer (LC-MS) for more sensitive and specific detection.
-
Quantification: Create a calibration curve using a purified standard of this compound of known concentrations.
-
This technical support center provides a foundation for optimizing the extraction of this compound. Researchers are encouraged to adapt and refine these protocols based on their specific experimental setup and objectives.
References
- 1. adipogen.com [adipogen.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Botryotrichum and Scopulariopsis Secondary Metabolites and Biological Activities | Auctores [auctoresonline.org]
- 5. Ketosynthase Domain Catalyzes β‑Lactonization in the Biosynthesis of the HMG-CoA Synthase Inhibitor Hymeglusin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Scopularide Biosynthetic Gene Cluster in Scopulariopsis brevicaulis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Production of scopularide A in submerged culture with Scopulariopsis brevicaulis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting production of Scopulariopsis brevicaulis spores for use in self-healing concrete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding site for fungal beta-lactone hymeglusin on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1233B Antibacterial Assays
Welcome to the technical support center for 1233B antibacterial assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected spectrum of activity for compound this compound?
Currently, there is no publicly available information detailing the specific antibacterial spectrum of a compound designated "this compound." General antibacterial assays should be conducted against a broad panel of Gram-positive and Gram-negative bacteria to determine its spectrum of activity.
Q2: What are the standard starting concentrations for testing compound this compound?
Without prior data, a common starting point for a novel compound is to test a wide range of concentrations, often in a serial dilution format (e.g., from 256 µg/mL down to 0.25 µg/mL) to determine the Minimum Inhibitory Concentration (MIC).[1][2]
Q3: How should I prepare compound this compound for testing?
The solubility of compound this compound is not specified in available resources. It is crucial to determine the appropriate solvent for your compound that is also compatible with your assay system and non-toxic to the bacteria at the concentrations used. Dimethyl sulfoxide (DMSO) is a common solvent for many compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid inhibitory effects on bacterial growth.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your antibacterial assays.
Problem 1: No bacterial growth in the positive control wells/plates.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive or non-viable bacterial inoculum | Ensure you are using a fresh, pure culture of the test organism.[3] Streak the inoculum onto an appropriate agar plate to confirm viability and purity before starting the assay. |
| Improperly prepared culture medium | Verify the composition and pH of your growth medium.[3] Ensure all components are correctly measured and sterilized. |
| Incorrect incubation conditions | Double-check that the incubator temperature, humidity, and atmospheric conditions (e.g., CO2 for fastidious organisms) are optimal for the specific bacterial strain.[3] |
| Residual detergents or inhibitors on glassware/plasticware | Ensure all labware is thoroughly rinsed with sterile, distilled water to remove any residues. |
Problem 2: Inconsistent or non-reproducible results between experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Variable inoculum density | Standardize your inoculum preparation. The most common method is to adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[4] |
| Inconsistent antibiotic concentration | Ensure accurate and consistent preparation of your compound stock solutions and serial dilutions. Use calibrated pipettes and perform dilutions carefully. |
| Variations in testing methodology | Adhere strictly to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) to minimize variability.[5] |
| Genetic or phenotypic variation in bacterial strains | Use well-characterized reference strains (e.g., from ATCC) and minimize the number of passages of your working cultures to prevent genetic drift.[3] |
Problem 3: False positive results (inhibition observed where none is expected).
Possible Causes & Solutions:
| Cause | Solution |
| Solvent toxicity | Run a solvent control by adding the same concentration of the solvent used to dissolve your compound to wells/plates without the compound. If inhibition is observed, a lower, non-toxic solvent concentration must be used. |
| Contamination of reagents or media | Use aseptic techniques throughout your experiment to prevent contamination.[3][6] Visually inspect media and reagents for any signs of contamination before use.[7] |
| Cross-contamination between wells/plates | Be careful to avoid cross-contamination when inoculating or adding reagents to your assay plates. |
| Natural products in extracts interfering with the assay | If testing natural product extracts, be aware that some components can interfere with readout methods (e.g., colorimetric assays).[8] |
Problem 4: False negative results (no inhibition observed when it is expected).
Possible Causes & Solutions:
| Cause | Solution |
| Compound instability | Ensure your compound is stable under the assay conditions (e.g., temperature, pH, light exposure). |
| High inoculum density | An overly dense bacterial inoculum can overwhelm the effect of the antibacterial agent.[9] Ensure your inoculum is standardized to a 0.5 McFarland standard. |
| Inappropriate assay method for the compound | The chosen assay may not be suitable for your compound. For example, large molecules may not diffuse well in agar-based assays.[10] Consider alternative methods like broth microdilution. |
| Bacterial resistance mechanisms | The test organism may possess intrinsic or acquired resistance mechanisms to your compound. |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[1][2]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase
-
Compound this compound stock solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[11] This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Compound: Prepare a serial two-fold dilution of compound this compound in the microtiter plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Positive Control: A well containing only the growth medium and the bacterial inoculum.
-
Negative Control: A well containing only the growth medium.
-
Solvent Control: A well containing the growth medium, bacterial inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the test organism (usually 35-37°C) for 16-20 hours.[12]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[4]
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method used to determine the susceptibility of bacteria to different antimicrobial agents.[13][14]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in logarithmic growth phase
-
Paper disks impregnated with a known concentration of compound this compound
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[11]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[13] Swab the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.[13]
-
Application of Disks: Using sterile forceps, place the paper disks impregnated with compound this compound onto the surface of the agar.[14] Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at the optimal temperature for the test organism for 16-24 hours.[15]
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters.[14] The size of the zone is proportional to the susceptibility of the organism to the compound. Interpretation of susceptible, intermediate, or resistant requires established breakpoints, which are not available for novel compounds.
Visualizations
Caption: General workflow for antibacterial susceptibility testing.
Caption: Troubleshooting logic for common assay problems.
Caption: Common mechanisms of action for antibacterial compounds.[16]
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 12. apec.org [apec.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. microbenotes.com [microbenotes.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Low Solubility of 1233B In Vitro
Welcome to the technical support center for 1233B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is the hydroxy-acid derivative of the antibiotic 1233A. It is an off-white solid with the molecular formula C18H30O6 and a molecular weight of 342.4 g/mol . It is known to have antibacterial properties.
Q2: What is the primary challenge when using this compound in vitro?
The main challenge is its low solubility in aqueous solutions, such as cell culture media. This can lead to precipitation, making it difficult to achieve and maintain the desired concentration for experiments, which can ultimately affect the reproducibility and reliability of results.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] this compound is also reported to be soluble in ethanol and methanol.[1] For cell culture applications, sterile, cell culture-grade DMSO should be used.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. While tolerance can be cell-line dependent, a general guideline is to not exceed a final DMSO concentration of 0.5%.[2][3] Ideally, the concentration should be kept at or below 0.1% to minimize any potential off-target effects of the solvent.[4][5] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: How can I prevent my this compound from precipitating when I add it to the cell culture medium?
Precipitation often occurs when a concentrated DMSO stock is rapidly diluted into an aqueous medium. To mitigate this, a stepwise dilution approach is recommended. Instead of adding the stock solution directly to the full volume of your culture medium, you can first dilute the stock into a smaller volume of pre-warmed medium with gentle mixing, and then add this intermediate dilution to the final volume.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate formation in cell culture medium after adding this compound. | - Low Aqueous Solubility: this compound is inherently hydrophobic and prone to precipitation in aqueous solutions. - High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the culture medium. - Rapid Dilution: Adding a concentrated DMSO stock directly to the full volume of aqueous medium can cause the compound to crash out of solution. - Temperature Shock: Adding a cold stock solution to warm media can decrease solubility. | - Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration for your specific cell line (see protocol below). Prepare a more dilute stock solution if necessary to keep the final DMSO concentration within a safe range. - Stepwise Dilution: Instead of a single dilution, perform a serial dilution of the this compound stock in pre-warmed cell culture medium. - Gentle Agitation: When adding the this compound solution to the culture medium, do so slowly while gently swirling the flask or plate to ensure rapid and uniform mixing. - Pre-warm Solutions: Allow the this compound stock solution to equilibrate to room temperature before adding it to pre-warmed (e.g., 37°C) cell culture medium. |
| Inconsistent or unexpected experimental results. | - Inaccurate Concentration: Precipitation may lead to a lower effective concentration of this compound in solution than intended. - DMSO Toxicity: The final DMSO concentration may be too high for your cells, leading to off-target effects or cytotoxicity. | - Visually Inspect for Precipitation: Before treating your cells, carefully inspect the medium for any signs of precipitation. If observed, the preparation protocol should be re-evaluated. - Perform a Vehicle Control: Always include a control group treated with the same final concentration of DMSO as your experimental groups. - Determine IC50 of DMSO: If you suspect DMSO toxicity, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of DMSO on your cell line's viability. |
| Difficulty dissolving the this compound powder in DMSO. | - Insufficient Solvent: The volume of DMSO may be too low for the amount of this compound powder. - Low Temperature: DMSO can solidify at temperatures below 18.5°C (65.3°F). | - Increase Solvent Volume: Add a small amount of additional DMSO and vortex until the solid is completely dissolved. - Gentle Warming: If the DMSO is cold, warm the vial in a 37°C water bath for a few minutes to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 342.4 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 342.4 g/mol = 3.424 mg
-
Weigh the this compound: Carefully weigh 3.424 mg of this compound powder into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of Maximum Tolerated DMSO Concentration
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
Sterile, cell culture-grade DMSO
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete cell culture medium. A typical range to test would be from 0.05% to 2.0% (v/v). Also, include a "medium only" control (0% DMSO).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments with this compound (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The highest concentration of DMSO that results in ≥95% cell viability is generally considered safe for your experiments.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Water / Cell Culture Media | Low | General knowledge for hydrophobic compounds |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | Potential Effect on Cells | Recommendation |
| ≤ 0.1% | Minimal to no cytotoxicity for most cell lines. | Highly Recommended for minimizing solvent-induced artifacts. |
| 0.1% - 0.5% | Generally well-tolerated by many robust cell lines, but may cause stress to more sensitive or primary cells. | Acceptable , but a vehicle control is essential. Cell line-specific tolerance should be confirmed. |
| > 0.5% | Increased risk of cytotoxicity, altered gene expression, and other off-target effects. | Not Recommended unless absolutely necessary and validated for your specific cell line and assay. |
Signaling Pathway and Experimental Workflow
Signaling Pathway: Inhibition of HMG-CoA Synthase
This compound is the hydroxy-acid of antibiotic 1233A. 1233A has been shown to be an inhibitor of 3-Hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA) synthase, a key enzyme in the mevalonate pathway which is crucial for the synthesis of cholesterol and other isoprenoids. The beta-lactone ring of 1233A is thought to be opened by an active site cysteine residue in the enzyme, leading to irreversible inhibition.
Caption: Inhibition of HMG-CoA Synthase by this compound.
Experimental Workflow: Preparing this compound for In Vitro Cell-Based Assays
Caption: Workflow for this compound solution preparation and cell treatment.
References
- 1. Inhibition of 3-hydroxy-3-methylglutaryl coenzyme A synthase by antibiotic 1233A and other beta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [mdpi.com]
- 4. Validation of antibacterial mechanism of action using regulated antisense RNA expression in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation and Identification of Compound 1233B
Disclaimer: Publicly available data on the specific degradation products of 1233B is limited. This guide provides a comprehensive framework based on industry best practices and regulatory guidelines for the stability testing and degradation product analysis of a hypothetical compound, referred to as "Compound X (e.g., this compound)."
Frequently Asked Questions (FAQs)
Q1: What are degradation products and why are they important in drug development?
A1: Degradation products are impurities that result from chemical changes in a drug substance or drug product over time due to environmental factors such as light, temperature, humidity, or reaction with other components in the formulation.[1][2] Identifying and quantifying these products is critical for ensuring the safety, efficacy, and quality of a pharmaceutical product.[1][3][4] Regulatory agencies like the ICH and FDA have strict guidelines for the identification and control of impurities.[3][5]
Q2: Where can I find information on the expected degradation pathways for Compound X?
A2: For a novel or proprietary compound like this compound, specific degradation pathways may not be publicly documented. The initial step would be to perform forced degradation studies, which are designed to intentionally degrade the compound under stressed conditions to predict its degradation pathways and identify potential degradation products.[6][7][8]
Q3: What are the typical stress conditions used in forced degradation studies?
A3: Forced degradation studies typically expose the drug substance to a variety of stress conditions to evaluate its intrinsic stability.[8] According to ICH guidelines, these conditions generally include:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1N HCl).
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1N NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the sample at elevated temperatures (e.g., 40-80°C).
-
Photostability: Exposing the sample to a combination of UV and visible light.[8][9]
Q4: How much degradation should I aim for in a forced degradation study?
A4: The goal is to achieve a level of degradation that is sufficient for the detection and characterization of degradation products without completely destroying the parent molecule. A target degradation of 5-20% is generally recommended.[6][7]
Troubleshooting Guides
Problem: No degradation is observed under standard stress conditions.
-
Possible Cause: The compound is highly stable under the applied conditions.
-
Solution:
-
Increase the severity of the stress conditions. For thermal stress, increase the temperature. For hydrolytic stress, increase the concentration of the acid or base, or increase the temperature.
-
Extend the duration of the stress exposure.
-
Ensure that the compound is adequately dissolved in the stress medium to allow for reaction.
-
Problem: The mass balance in my stability study is below 95%.
-
Possible Cause 1: Not all degradation products are being detected by the analytical method.
-
Solution 1:
-
Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from all degradation products.
-
Use a universal detection method, such as mass spectrometry (MS), in addition to UV detection, as some degradation products may lack a UV chromophore.
-
Check for the formation of volatile or insoluble degradation products that may not be captured by standard chromatographic methods.
-
-
Possible Cause 2: The response factor of the degradation products is different from the parent compound.
-
Solution 2:
-
Isolate and synthesize the major degradation products to determine their individual response factors.
-
If isolation is not feasible, use relative response factors estimated from structurally similar compounds or through computational methods.
-
Problem: I am observing an unknown peak in my chromatogram.
-
Possible Cause: A new, uncharacterized degradation product has formed.
-
Solution:
-
Follow a systematic approach to identify the unknown peak. This typically involves determining its molecular weight using LC-MS.
-
Perform fragmentation studies (MS/MS) to gain structural information.
-
If necessary, isolate the impurity using preparative HPLC for structural elucidation by techniques like NMR.[10][11]
-
Data Presentation
Table 1: Hypothetical Stability Study Data for Compound X
| Stress Condition | Duration | Assay of Compound X (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1N HCl | 24 hours | 92.5 | 4.8 | 1.5 | 6.3 | 98.8 |
| 0.1N NaOH | 24 hours | 88.1 | 7.2 | 2.9 | 10.1 | 98.2 |
| 3% H₂O₂ | 48 hours | 95.3 | 2.1 | 1.1 | 3.2 | 98.5 |
| 60°C | 7 days | 98.2 | 0.9 | 0.5 | 1.4 | 99.6 |
| Photostability | 1.2 million lux hours | 96.7 | 1.8 | 0.9 | 2.7 | 99.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Compound X
-
Preparation of Stock Solution: Prepare a stock solution of Compound X in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store in the dark at room temperature for 48 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Store a solid sample of Compound X in an oven at 60°C for 7 days.
-
Dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Photostability:
-
Expose a solid sample of Compound X to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Identification of an Unknown Degradation Product
-
LC-MS Analysis: Analyze the stressed sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system to determine the accurate mass of the unknown impurity.
-
Molecular Formula Generation: Use the accurate mass to generate a list of possible elemental compositions.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of the unknown impurity to obtain fragmentation patterns.
-
Structural Elucidation: Interpret the fragmentation data to propose a chemical structure for the degradation product. Compare the fragmentation pattern with that of the parent compound to identify the site of modification.
-
(Optional) Isolation and NMR: If the structure cannot be definitively determined by MS, isolate the impurity using preparative HPLC. Analyze the isolated compound by Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural elucidation.[10]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Decision tree for unknown impurity identification.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. sgs.com [sgs.com]
- 3. Pharmaceutical Impurity Identification & Testing | Element | Element [element.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: Purification of 1233B Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1233B samples. The information is presented in a question-and-answer format to directly address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an antibacterial and antibiotic secondary metabolite isolated from the fungus Scopulariopsis sp.[1] It is the hydroxy-acid form of the antibiotic 1233A. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C18H30O6 |
| Molecular Weight | 342.4 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO, ethanol, and methanol |
| Purity (Commercial) | ≥95% (as determined by HPLC)[1] |
Q2: What are the likely impurities in a crude this compound sample?
While specific impurities for this compound are not extensively documented in publicly available literature, typical impurities in fungal secondary metabolite extractions can include:
-
Structurally related compounds: Analogs of this compound or biosynthetic precursors.
-
Other secondary metabolites: Scopulariopsis species are known to produce a variety of secondary metabolites.
-
Media components: Residual components from the fungal growth medium.
-
Pigments: Fungal cultures can produce pigments that may be co-extracted.
-
Lipids and fatty acids: These are common cellular components that can be co-extracted.
Q3: What is the general workflow for purifying this compound?
A general workflow for the purification of fungal secondary metabolites like this compound involves initial extraction from the fermentation broth followed by one or more chromatographic steps. A typical sequence is as follows:
-
Solvent Extraction: Extraction of the fungal culture filtrate or mycelium with an organic solvent such as ethyl acetate or methanol.
-
Solvent Partitioning: Liquid-liquid extraction to separate compounds based on their polarity.
-
Column Chromatography: Initial purification using normal-phase (e.g., silica gel) or reverse-phase (e.g., C18) column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final polishing step to achieve high purity.
Below is a diagram illustrating this general purification workflow.
Troubleshooting Guide
Problem 1: Low yield of this compound after initial solvent extraction.
| Possible Cause | Suggested Solution |
| Incomplete extraction from culture | - Ensure thorough mixing of the culture broth/mycelium with the solvent. - Perform multiple extractions (e.g., 3 times) and pool the organic layers. - Consider adjusting the pH of the aqueous phase to ensure this compound (an acid) is in its non-ionized, more organic-soluble form. |
| Degradation of this compound | - Avoid prolonged exposure to harsh pH conditions or high temperatures during extraction and concentration. - Use a rotary evaporator at a moderate temperature to remove the solvent. |
| Incorrect solvent choice | - While ethyl acetate and methanol are commonly used, the optimal solvent may vary. - Test different solvents of varying polarities (e.g., dichloromethane, butanol) on a small scale to determine the most efficient one for extraction. |
Problem 2: Poor separation of this compound from impurities during column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate stationary phase | - If using normal-phase (silica gel) chromatography and impurities are very polar, they may not separate well. Consider switching to reverse-phase (C18) chromatography. - Conversely, if using reverse-phase and impurities are very non-polar, a normal-phase column might provide better separation. |
| Suboptimal mobile phase | - For normal-phase chromatography, adjust the polarity of the solvent system (e.g., by varying the ratio of hexane to ethyl acetate). - For reverse-phase chromatography, modify the gradient of the aqueous and organic solvents (e.g., water and acetonitrile or methanol). Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape for acidic compounds like this compound. |
| Column overloading | - Do not load too much crude extract onto the column. This can lead to broad peaks and poor resolution. As a general rule, the sample load should be 1-5% of the stationary phase weight. |
Problem 3: Co-elution of impurities with this compound during preparative HPLC.
| Possible Cause | Suggested Solution |
| Gradient is too steep | - A shallow gradient will increase the run time but can significantly improve the resolution between closely eluting compounds. |
| Incorrect mobile phase modifier | - The choice of acid modifier (e.g., trifluoroacetic acid vs. formic acid) can alter the selectivity of the separation. Experiment with different modifiers. |
| Different column chemistry needed | - If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity. |
The logical relationship for troubleshooting poor HPLC separation is outlined in the diagram below.
Experimental Protocols
General Protocol for Reverse-Phase Preparative HPLC of this compound
This protocol provides a starting point for the final purification of this compound. Optimization will likely be required.
1. Instrumentation:
-
Preparative HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
3. Sample Preparation:
-
Dissolve the partially purified this compound fraction from column chromatography in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of acetonitrile or methanol, then dilute with Mobile Phase A).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Method:
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).
-
Detection Wavelength: Start with a broad spectrum scan (e.g., 200-400 nm) to determine the optimal wavelength for this compound detection. A wavelength around 210-230 nm is often a good starting point for polyketides.
-
Gradient:
-
Start with a shallow gradient, for example:
-
0-5 min: 20% B
-
5-45 min: 20% to 80% B (linear gradient)
-
45-50 min: 80% to 100% B
-
50-55 min: 100% B (column wash)
-
55-60 min: Re-equilibrate to 20% B
-
-
-
Injection Volume: Varies with sample concentration and column size. Start with a small injection to scout the separation before scaling up.
5. Fraction Collection:
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred if the compound is not volatile).
This guide provides a foundation for improving the purity of this compound samples. For further assistance, it is recommended to consult literature on the purification of similar fungal polyketides.
References
Technical Support Center: Troubleshooting Inconsistent Results in Antibacterial Experiments
Disclaimer: There is no publicly available scientific literature or data specifically identifying an antibacterial compound designated "1233B." Therefore, this technical support center provides comprehensive troubleshooting guidance based on established principles of antimicrobial susceptibility testing for novel compounds. Researchers working with compound this compound should use this information as a general framework to design and troubleshoot their experiments, and they will need to determine the specific properties and optimal testing conditions for this compound empirically.
Frequently Asked Questions (FAQs)
This section addresses common questions and sources of variability encountered during antibacterial susceptibility testing.
Q1: What are the standard methods for determining the antibacterial activity of a new compound?
A1: The most common and standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent are broth microdilution and agar dilution.[1][2] These methods are considered the gold standard by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The disk diffusion method is another widely used technique, particularly for screening, which provides a qualitative assessment of susceptibility.[1]
Q2: What are the most common factors that lead to inconsistent MIC results?
A2: Inconsistent MIC values can arise from several experimental variables. Key factors include:
-
Inoculum Size: The density of the bacterial suspension is critical. A higher-than-standard inoculum can lead to a significant increase in the MIC, a phenomenon known as the "inoculum effect."[3]
-
Media Composition: The type of growth medium, its pH, and cation concentrations can significantly influence the activity of an antibacterial compound.[3]
-
Incubation Conditions: Strict control of incubation time, temperature, and atmosphere (e.g., CO2 levels) is essential for reproducible results.[3]
-
Compound Stability: The stability of the test compound in the experimental medium over the incubation period can affect its apparent activity.[3]
-
Reagent Quality: The quality and storage of reagents, including the compound itself and culture media components, are crucial.[3]
Q3: How much variability is considered acceptable in MIC testing?
A3: It is generally accepted that MIC results from reference methods can vary by one two-fold dilution.[4] However, some antimicrobial-organism combinations may exhibit even greater variability.[4] One study analyzing MIC variations across different laboratories found that the total variation could be around 1.3 two-fold dilutions for a 95% confidence interval.[5][6]
Q4: What is the "inoculum effect" and how might it affect experiments with a new compound like this compound?
A4: The inoculum effect is the observation of a significant increase in the MIC when a higher-than-standard bacterial concentration is used in the test.[3] This is a known issue with certain classes of antibiotics, such as β-lactams.[3] If you are observing inconsistent results with compound this compound, particularly higher MICs than expected, it is crucial to standardize and verify your inoculum preparation meticulously.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments with compound this compound.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
Q: My MIC values for compound this compound vary significantly between experiments. What should I investigate?
A: High variability in MIC is a common challenge. Here is a step-by-step troubleshooting guide:
-
Standardize Inoculum Preparation: Ensure you are consistently preparing your bacterial inoculum to the correct density (typically 0.5 McFarland standard). Use a spectrophotometer to verify the turbidity.
-
Verify Media pH and Composition: Prepare or use a quality-controlled culture medium. The pH of the medium can affect the activity of your compound.
-
Assess Compound Stability: Compound this compound may be unstable in your culture medium or under specific incubation conditions. Consider performing a stability study of your compound in the test medium over the duration of the experiment.
-
Control Incubation Conditions: Use a calibrated incubator and ensure consistent incubation times and atmospheric conditions for all experiments.
Issue 2: No Zone of Inhibition in Disk Diffusion Assays
Q: I am not observing a zone of inhibition around the disk containing compound this compound. Does this mean my compound is inactive?
A: Not necessarily. A lack of a zone of inhibition in a disk diffusion assay can be due to several factors other than compound inactivity:
-
Poor Diffusion: The compound may have a high molecular weight or low solubility in the agar, preventing it from diffusing effectively.
-
Compound Instability: The compound might be degrading upon contact with the agar or under incubation conditions.
-
Incorrect Disk Preparation: Ensure the disks are properly impregnated with the correct concentration of the compound and are not expired.
-
Heavy Inoculum: An overly dense bacterial lawn can obscure or prevent the formation of an inhibition zone.
Consider using an alternative method like broth microdilution to confirm the activity of compound this compound.
Issue 3: "Skipped" Wells in Broth Microdilution Assay
Q: In my 96-well plate for the broth microdilution assay, I see growth in wells with higher concentrations of compound this compound, but no growth in some wells with lower concentrations. What could be the cause?
A: This phenomenon, known as "skipped wells," can be caused by:
-
Contamination: Contamination of individual wells can lead to unexpected growth.
-
Inadequate Mixing: Poor mixing of the bacterial inoculum or the compound dilutions can result in uneven cell distribution.
-
Compound Precipitation: The compound may be precipitating at higher concentrations, reducing its effective concentration in those wells. Visually inspect the wells for any precipitate.
-
Errors in Dilution: Pipetting errors during the serial dilution of the compound can lead to incorrect concentrations in some wells.
Repeat the assay with careful attention to aseptic technique, proper mixing, and accurate dilutions.
Data Presentation: Factors Influencing MIC Variability
The following table summarizes the impact of various experimental factors on MIC values.
| Factor | Potential Impact on MIC | Recommended Control Measures |
| Inoculum Density | An increase in inoculum size can lead to a significant increase in MIC (Inoculum Effect).[3] | Standardize inoculum to 0.5 McFarland. Verify with a spectrophotometer. |
| Growth Medium pH | The pH of the medium can alter the charge and conformation of the compound, affecting its activity. | Use a buffered medium and verify the pH before use. |
| Cation Concentration | Divalent cations (e.g., Ca2+, Mg2+) can affect the activity of certain antimicrobial agents. | Use cation-adjusted Mueller-Hinton broth for standardized testing. |
| Incubation Time | Longer incubation times can lead to higher MICs due to compound degradation or bacterial regrowth. | Adhere to standardized incubation times (e.g., 16-20 hours for many bacteria). |
| Compound Stability | Degradation of the compound over the incubation period will result in a higher apparent MIC.[3] | Assess compound stability in the test medium under experimental conditions. |
Experimental Protocols
Standardized Broth Microdilution Protocol for MIC Determination
This protocol provides a detailed methodology for determining the MIC of a novel compound like this compound.
-
Compound Preparation: Prepare a stock solution of compound this compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add the standardized bacterial suspension to each well of the 96-well plate containing the compound dilutions. Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liofilchem.com [liofilchem.com]
- 6. Are the physicochemical properties of antibacterial compounds really different from other drugs? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of 1233B in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of the investigational compound 1233B in cellular assays. The following information is intended to help troubleshoot common issues and ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a potent and selective inhibitor of the hypothetical kinase, Kinase-X. Its primary mechanism of action is through competitive binding to the ATP-binding pocket of Kinase-X, thereby inhibiting its downstream signaling cascade.
Q2: What are the potential off-target effects of this compound?
While this compound has been optimized for selectivity towards Kinase-X, cross-reactivity with other structurally similar kinases or unrelated proteins can occur, particularly at higher concentrations. These off-target interactions can lead to unintended biological consequences, such as cytotoxicity, modulation of alternative signaling pathways, or confounding experimental results.
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect with minimal off-target activity through dose-response studies.
-
Incorporate proper controls: Always include vehicle controls (e.g., DMSO), positive controls (a known inhibitor of the pathway), and negative controls in your assays.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Cytotoxicity
You observe a significant decrease in cell viability in your assay at concentrations where the on-target effect is expected to be minimal.
Possible Cause: Off-target cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound induces cytotoxicity in your specific cell line.
-
Compare with On-Target Potency: Correlate the cytotoxic concentration with the IC50 for the on-target activity. A small window between the two may indicate off-target effects are contributing to cell death.
-
Use a Rescue Experiment: If the primary target is known to be non-essential for cell survival, co-treatment with a downstream effector that rescues the on-target phenotype but not the toxicity can suggest off-target effects.
Issue 2: Inconsistent or Unexpected Phenotypic Readouts
The observed cellular phenotype does not align with the known function of the primary target, or you observe conflicting results between different assay formats.
Possible Cause: Engagement of an unknown off-target.
Troubleshooting Steps:
-
Profile Against a Kinase Panel: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the primary target. If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Chemical Proteomics: Employ techniques like affinity chromatography coupled with mass spectrometry to identify cellular proteins that bind to this compound.
Quantitative Data Summary
The following tables summarize hypothetical data from off-target profiling of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. Kinase-X |
| Kinase-X | 10 | 1 |
| Kinase-Y | 500 | 50 |
| Kinase-Z | 1,200 | 120 |
| Kinase-A | >10,000 | >1,000 |
| Kinase-B | >10,000 | >1,000 |
Table 2: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Primary Target Expression | CC50 (µM) |
| Cell Line A | High | 5 |
| Cell Line B | Low | 4.5 |
| Cell Line C | Negative | 4.8 |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 to 100 µM) in culture medium. Add the compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and determine the CC50 value.
Protocol 2: Target Validation using siRNA-mediated Knockdown
-
siRNA Transfection: Transfect cells with a validated siRNA targeting Kinase-X or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein depletion.
-
Western Blot Analysis: Lyse a subset of the cells to confirm target knockdown by Western blotting.
-
Compound Treatment: Treat the remaining siRNA-transfected cells with this compound or vehicle.
-
Phenotypic Assay: Perform the desired phenotypic assay (e.g., cell migration, gene expression analysis).
-
Data Analysis: Compare the effect of this compound in cells with and without Kinase-X expression.
Visualizations
Technical Support Center: Scaling Up 1233B Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for scaling up the production of 1233B.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the scale-up of this compound production.
Issue 1: Reduced this compound Yield at Larger Scale
-
Question: We observed a significant drop in the final yield of this compound when moving from a 5L lab-scale bioreactor to a 50L pilot-scale reactor. What are the potential causes and how can we troubleshoot this?
-
Answer: A drop in yield is a common challenge in scaling up bioprocesses.[1] The issue often stems from the fact that processes that work perfectly in a small, controlled environment behave differently in larger tanks.[2] Here are the primary factors to investigate:
-
Inadequate Mixing and Aeration: In larger vessels, achieving uniform distribution of nutrients, temperature, and oxygen is more difficult.[3] This can create gradients and "dead zones" where cells are starved of oxygen or nutrients, leading to reduced productivity.[1][2]
-
Troubleshooting Steps:
-
Review Agitation Speed: A common approach is to maintain a constant power input per unit volume (P/V) or a constant impeller tip speed across scales. However, this may not always be optimal.[4] Consider using computational fluid dynamics (CFD) to model mixing in the larger vessel and adjust agitation accordingly.[2]
-
Evaluate Oxygen Transfer Rate (OTR): The surface-area-to-volume ratio decreases at larger scales, which can make oxygen transfer a limiting factor.[1][2] You may need to adjust the sparging strategy (e.g., bubble size, gas flow rate) or use oxygen-enriched air to meet the cells' metabolic demand.[1]
-
-
-
Increased Shear Stress: Higher agitation rates required for mixing in large bioreactors can create increased shear forces that can damage cells, reducing their viability and productivity.[1][2]
-
Troubleshooting Steps:
-
Impeller Design: Evaluate if the impeller design is appropriate for your cell type. A low-shear impeller might be necessary for more delicate cells.
-
Monitor Cell Viability: Track viable cell concentration (VCC) and overall viability closely. A significant drop post-inoculation could indicate a shear stress problem.[4]
-
-
-
Issue 2: Increased Levels of Impurities in the Purified this compound
-
Question: Our downstream processing at pilot scale is resulting in a final this compound product with higher levels of host cell proteins (HCPs) and other impurities compared to our lab-scale runs. Why is this happening?
-
Answer: Challenges in downstream processing are common during scale-up.[5] The efficiency of purification methods like chromatography and filtration can change with scale.
-
Chromatography Inefficiency: The performance of chromatography resins can differ when moving from small to large columns.[6][7]
-
Troubleshooting Steps:
-
Linear Flow Rate: Ensure the linear flow rate is kept constant from the small-scale column to the larger one.
-
Column Packing: Improperly packed large-scale columns can lead to channeling, reducing the interaction between the protein and the resin. Verify the packing quality of your column.
-
Resin Capacity: You might be overloading the larger column. Re-evaluate the dynamic binding capacity of your resin with the scaled-up feedstock.
-
-
-
Filtration Issues: Clogging of filters, such as in tangential flow filtration (TFF), is more common at larger scales due to higher cell densities and volumes.[6]
-
Troubleshooting Steps:
-
-
Issue 3: Inconsistent this compound Product Quality Between Batches
-
Question: We are observing significant batch-to-batch variability in the critical quality attributes (CQAs) of this compound at the pilot scale. How can we improve consistency?
-
Answer: Maintaining product consistency is a primary challenge when scaling up.[1][9] This variability can be due to several factors:
-
Raw Material Variability: The quality and composition of raw materials can fluctuate, impacting process performance.[1]
-
Troubleshooting Steps:
-
Supplier Qualification: Implement stringent quality control and work with qualified suppliers to ensure the consistency of your raw materials.
-
-
-
Process Parameter Control: Small deviations in critical process parameters (CPPs) like pH, temperature, and dissolved oxygen can have a larger impact at scale.[1][3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical factor to consider when scaling up the production of this compound?
-
A1: There is no single most critical factor, as successful scale-up involves a multidisciplinary approach.[1] However, a fundamental principle is that scale-up is not a linear process.[10] You cannot simply multiply all parameters by a scaling factor. Key considerations include maintaining consistent mass transfer, heat transfer, and mixing efficiency, as these change non-linearly with volume.[2][11][12] A thorough understanding of the process and its critical parameters at a small scale is essential before attempting to scale up.[9]
-
-
Q2: Should we use a "scale-up" or "scale-out" approach for this compound production?
-
A2: The choice depends on your production needs and the nature of your process.
-
Scale-up involves increasing the size of your equipment (e.g., moving to a larger bioreactor). This is often more cost-effective for large-volume commercial production.[8]
-
Scale-out involves running multiple smaller units in parallel. This approach can offer more flexibility and reduce the risk associated with a single large batch failure.[13] For some modern therapies, like certain gene therapies, a scale-out strategy is preferred.[14]
-
-
-
Q3: How do we ensure regulatory compliance (e.g., with FDA, EMA) during the scale-up process?
-
A3: Regulatory compliance is a major consideration in scaling up pharmaceutical production.[9] Key steps include:
-
Adherence to GMP: All scale-up activities must be conducted under Good Manufacturing Practices (GMP).[15]
-
Quality by Design (QbD): Employing a QbD framework helps in proactively addressing potential issues and demonstrating a thorough understanding of your process to regulatory agencies.[9]
-
Documentation: Maintain extensive documentation of all process changes, validation studies, and batch records.[9][15]
-
Early Engagement: It can be beneficial to engage with regulatory bodies early in the process to understand their expectations.[9]
-
-
-
Q4: When should we consider transferring the this compound production process to a contract development and manufacturing organization (CDMO)?
-
A4: A CDMO can be a valuable partner, especially if your organization lacks the specialized equipment or expertise for large-scale production.[4] Consider a CDMO when:
-
Quantitative Data Summary
Effective scale-up relies on careful monitoring and comparison of key performance indicators (KPIs) across different scales.
Table 1: Upstream Production KPIs for this compound
| Parameter | Lab Scale (5L) | Pilot Scale (50L) | Target (50L) |
| Peak Viable Cell Density (x10^6 cells/mL) | 15.2 | 11.8 | > 14.0 |
| Culture Duration (days) | 14 | 15 | 14 |
| Final Titer (g/L) | 2.5 | 1.8 | > 2.2 |
| Key Impurity A (%) | 0.5 | 1.2 | < 0.7 |
Table 2: Downstream Purification KPIs for this compound
| Parameter | Lab Scale | Pilot Scale | Target (Pilot) |
| Clarification Yield (%) | 95 | 88 | > 92% |
| Chromatography Step 1 Yield (%) | 85 | 75 | > 80% |
| Final Purity (by HPLC) (%) | 99.5 | 98.1 | > 99.0% |
| Host Cell Proteins (ppm) | 50 | 150 | < 100 ppm |
Experimental Protocols
Below are template protocols for key stages of this compound production. These should be adapted based on your specific process.
Protocol 1: Bioreactor Scale-Up from 5L to 50L
-
Vessel Preparation: Prepare and sterilize the 50L bioreactor according to standard operating procedures (SOPs). Ensure all probes (pH, DO, temperature) are calibrated.
-
Parameter Calculation:
-
Calculate the required volumes of media and supplements for the 50L batch.
-
Determine the target agitation rate based on maintaining a constant power-per-volume (P/V) or tip speed from the 5L model.
-
Define the gas flow strategy (e.g., air, oxygen) to meet the predicted oxygen uptake rate (OUR) of the culture at its peak density.
-
-
Inoculation: Inoculate the 50L bioreactor with a seed culture to achieve the target starting cell density.
-
Process Monitoring:
-
Monitor pH, DO, and temperature in real-time and maintain them within the established setpoints.
-
Take daily samples to measure viable cell density, viability, metabolites (e.g., glucose, lactate), and this compound titer.
-
-
Harvesting: Harvest the culture when the titer reaches its peak or cell viability begins to decline significantly.
Protocol 2: Large-Scale Chromatography Purification of this compound
-
Feedstock Preparation: Clarify the harvested cell culture fluid using a scalable method like continuous centrifugation followed by depth filtration.
-
Column Preparation:
-
Pack the pilot-scale chromatography column with the appropriate resin.
-
Qualify the column by determining its packing efficiency (e.g., asymmetry, height equivalent to a theoretical plate - HETP).
-
Equilibrate the column with the designated equilibration buffer.
-
-
Loading and Elution:
-
Load the clarified feedstock onto the column at a constant linear velocity that was optimized at the lab scale.
-
Wash the column with wash buffer to remove unbound impurities.
-
Elute this compound using the elution buffer. Collect fractions.
-
-
Analysis: Analyze the collected fractions for this compound concentration and purity to create the elution profile. Pool the fractions that meet the purity specification.
Visualizations
Diagram 1: General Workflow for this compound Production Scale-Up
Caption: A typical workflow for scaling up a biopharmaceutical product.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low product yield during scale-up.
Diagram 3: Hypothetical Signaling Pathway for this compound Induction
Caption: A hypothetical signaling pathway leading to the expression of this compound.
References
- 1. idbs.com [idbs.com]
- 2. scientificbio.com [scientificbio.com]
- 3. Scale-Up Challenges in Bioreactor Systems and How to Overcome Them [synapse.patsnap.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. arxada.com [arxada.com]
- 6. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 7. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 10. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 11. sdlookchem.com [sdlookchem.com]
- 12. visimix.com [visimix.com]
- 13. stamm.bio [stamm.bio]
- 14. cellculturedish.com [cellculturedish.com]
- 15. leadventgrp.com [leadventgrp.com]
Technical Support Center: Mitigating 1233B Toxicity in Sensitive Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in managing the cytotoxic effects of the investigational compound 1233B in sensitive cell lines.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at Initial Dosing
Question: My initial experiments with this compound have resulted in unexpectedly high levels of cell death in my sensitive cell line. How can I determine a more appropriate starting dose?
Answer: Rapidly determining an optimal concentration range is crucial to minimize toxicity while achieving the desired biological effect. A dose-response study is the first essential step.
Experimental Protocol: Dose-Response Cytotoxicity Assay
-
Cell Seeding: Plate your sensitive cell line in a 96-well plate at a predetermined optimal density and allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
Compound Dilution: Prepare a serial dilution of this compound. A common starting point is a wide range from 100 µM down to 1 nM.
-
Treatment: Remove the culture medium and add fresh medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), consistent with your experimental goals.
-
Viability Assessment: Quantify cell viability using a standard method such as an MTT, MTS, or a luminescent ATP-based assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited). This will inform the selection of concentrations for subsequent experiments.[1][2]
Workflow for Dose-Response Assay
Caption: Workflow for a typical dose-response cytotoxicity assay.
Issue 2: Distinguishing Between Apoptosis and Necrosis
Question: I observe significant cell death with this compound treatment, but I am unsure if it is programmed cell death (apoptosis) or uncontrolled cell death (necrosis). How can I differentiate between these two mechanisms?
Answer: Differentiating between apoptosis and necrosis is critical for understanding the mechanism of this compound-induced toxicity. This can be achieved by analyzing key morphological and biochemical markers.
Experimental Protocol: Apoptosis vs. Necrosis Assay (Annexin V & Propidium Iodide Staining)
-
Cell Treatment: Treat your sensitive cell line with this compound at a concentration around the IC50 value for a predetermined time. Include positive and negative controls.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
This method allows for the quantification of different cell populations and provides clear evidence of the mode of cell death.[3][4]
Interpreting Flow Cytometry Results
Caption: Gating strategy for apoptosis vs. necrosis analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity for compounds like this compound?
A1: While specific mechanisms for this compound are under investigation, similar cytotoxic compounds often induce cell death through pathways such as:
-
Induction of Apoptosis: Activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This can involve changes in the Bax/Bcl-2 ratio and activation of caspases.[3][4]
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M), preventing proliferation.[1][3]
-
DNA Damage: Intercalation into DNA or inhibition of enzymes like topoisomerase can lead to DNA strand breaks.[5]
Signaling Pathway for Hypothetical this compound-Induced Apoptosis
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
Q2: How can I reduce the off-target toxicity of this compound in my experiments?
A2: Mitigating off-target effects is key for obtaining reliable data. Consider the following strategies:
-
Dose Optimization: Use the lowest effective concentration determined from your dose-response studies.[1]
-
Time-Course Experiments: Determine the optimal treatment duration to achieve the desired effect without excessive toxicity.
-
Co-treatment with Protective Agents: In some cases, co-treatment with antioxidants or other cytoprotective agents may be possible, depending on the mechanism of toxicity.
-
Use of Less Sensitive Cell Lines: If appropriate for the research question, compare results with a less sensitive cell line to distinguish between on-target and off-target effects.
Q3: What are the recommended safety precautions when handling this compound?
A3: As this compound is an investigational compound with potential toxicity, it should be handled as a hazardous drug. Follow these safety guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a lab coat, and eye protection.[6][7]
-
Handling: Conduct all work with this compound in a certified chemical fume hood or biological safety cabinet to avoid inhalation.[7]
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, PPE) in designated hazardous waste containers according to your institution's guidelines.[6][8]
-
Spill Management: Have a spill kit readily available in areas where this compound is handled. In case of a spill, follow established institutional procedures for hazardous material cleanup.[7]
Data Summary
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| Sensitive Cell Line A | Pancreatic Cancer | 0.5 |
| Sensitive Cell Line B | Leukemia | 1.2 |
| Resistant Cell Line C | Glioblastoma | 15.8 |
| Normal Fibroblasts | Non-cancerous | > 50 |
Table 2: Summary of Apoptosis/Necrosis Assay Results
| Treatment | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 95 | 2 | 3 |
| This compound (IC50) | 45 | 35 | 20 |
| Staurosporine (Positive Control) | 10 | 60 | 30 |
References
- 1. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Ohio Admin. Code 4729:7-3-05 - Hazardous drugs compounded by a prescriber | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. clps.mi.safeschoolssds.com [clps.mi.safeschoolssds.com]
Validation & Comparative
Comparative Analysis of the Antibacterial Efficacy of Compound 1233B and 1233A
Introduction
This guide provides a comparative analysis of the antibacterial efficacy of two novel compounds, 1233B and 1233A. The objective is to offer a clear, data-driven comparison of their performance against various bacterial strains. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the potential of these compounds as antibacterial agents. The following sections detail the quantitative antibacterial activity, the experimental protocols used for these measurements, and a visualization of the experimental workflow.
Quantitative Assessment of Antibacterial Efficacy
The antibacterial activities of compounds this compound and 1233A were evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. All experiments were conducted in triplicate to ensure the reliability of the results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and 1233A against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) of this compound | MIC (µg/mL) of 1233A |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 | 16 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 16 | 32 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 4 | 8 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 | >128 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 16 | 32 |
Experimental Protocols
A detailed methodology for the key experiment cited in this guide is provided below.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial Strains: The bacterial strains listed in Table 1 were used.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used for all bacterial strains.
-
Compounds: Stock solutions of this compound and 1233A were prepared in dimethyl sulfoxide (DMSO).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
-
Bacterial colonies were picked from an overnight agar plate and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension was then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
A serial two-fold dilution of each compound (this compound and 1233A) was prepared in CAMHB directly in the 96-well plates.
-
The standardized bacterial inoculum was added to each well containing the serially diluted compounds.
-
Positive (bacteria and media without compound) and negative (media only) controls were included on each plate.
-
The plates were incubated at 37°C for 18-24 hours.
4. Data Analysis:
-
Following incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Visualizations
To further elucidate the experimental process, a diagram of the workflow for the Minimum Inhibitory Concentration (MIC) assay is provided below.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Comparative Analysis of the Antibacterial Activity of 1233B and Other Fusarium Metabolites
A Guide for Researchers and Drug Development Professionals
The genus Fusarium is a prolific source of structurally diverse secondary metabolites, many of which exhibit potent biological activities. Among these, a number of compounds have demonstrated significant antibacterial properties, making them of interest for the development of new antimicrobial agents. This guide provides a comparative overview of the antibacterial activity of the Fusarium metabolite 1233B against other well-characterized antibacterial metabolites from the same genus: fusaric acid, enniatin B, and beauvericin. This analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of experimental workflows and mechanisms of action.
Overview of Compared Metabolites
This compound , identified as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is a secondary metabolite produced by Fusarium species, including Fusarium sp. RK97-94 and the marine-derived Fusarium solani H918.[1][2] It is recognized for its antibacterial properties.[1]
Fusaric acid , a picolinic acid derivative, is a well-known mycotoxin produced by numerous Fusarium species.[3][4] It exhibits a range of biological activities, including antibacterial effects against various pathogens.[3]
Enniatin B is a cyclic hexadepsipeptide and a prominent member of the enniatin family of mycotoxins produced by Fusarium.[5][6] It is known for its ionophoric properties and antibacterial activity, particularly against Gram-positive bacteria.[5][7]
Beauvericin , another cyclic hexadepsipeptide produced by various Fusarium species, is structurally related to the enniatins.[8][9] It demonstrates a broad spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[7][8]
Comparative Antibacterial Activity
| Metabolite | Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | Data Not Available | - |
| Fusaric Acid | Staphylococcus aureus | Positive | 256 - 521 | [3] |
| Escherichia coli | Negative | >100 | [7] | |
| Enniatin B | Staphylococcus aureus | Positive | >100 | [4] |
| Bacillus subtilis | Positive | Data Not Available | [10] | |
| Escherichia coli | Negative | >100 | [4] | |
| Clostridium perfringens | Positive | 1 (ng/disc) | [11] | |
| Beauvericin | Staphylococcus aureus | Positive | 3.06 (3.91 µM) | [9][12] |
| Escherichia coli | Negative | 18.4 - 70.7 | [8] | |
| Bacillus cereus | Positive | 3.12 | [8] | |
| Salmonella typhimurium | Negative | 6.25 | [8] |
Note: MIC values can vary depending on the specific bacterial strain and the experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[13][14][15] The following protocol is a generalized procedure based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[13][16]
Objective: To determine the lowest concentration of a Fusarium metabolite that inhibits the visible growth of a specific bacterium.
Materials:
-
Test metabolite (e.g., this compound, fusaric acid)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates (round-bottom)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluent (e.g., broth or saline)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Metabolite Stock Solution: Dissolve the purified metabolite in a suitable solvent (e.g., DMSO) to a known high concentration. Further dilute this stock solution in the appropriate broth medium to create a working stock at twice the highest concentration to be tested.
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working metabolite stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as the positive control (bacteria, no metabolite), and column 12 serves as the negative control (broth only).
-
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the metabolite at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[12][14]
DOT script for Experimental Workflow of MIC Determination
Experimental Workflow for MIC Determination
Mechanisms of Action and Signaling Pathways
The antibacterial mechanisms of these Fusarium metabolites vary, often targeting fundamental cellular processes in bacteria.
This compound
The specific mechanism of action for this compound has not been extensively elucidated in publicly available literature. Its classification as an antibiotic suggests it interferes with essential bacterial processes.[1]
Fusaric Acid
The antibacterial mechanism of fusaric acid is not fully understood but is thought to involve multiple targets. It has been suggested to inhibit dopamine β-hydroxylase, an enzyme not present in bacteria, indicating other mechanisms are at play in its antibacterial activity.[4][17] More relevant to its antibacterial action, fusaric acid can act as a quorum sensing inhibitor, disrupting bacterial cell-to-cell communication which is crucial for processes like biofilm formation and virulence factor expression.[4] In some bacteria, resistance to fusaric acid is mediated by efflux pumps, suggesting the compound enters the cell to exert its effects.[18]
Enniatin B
The primary mechanism of action for enniatin B is its ionophoric activity.[6][7] It can form complexes with metal cations (like K+) and transport them across the bacterial cell membrane, disrupting the ion gradients that are essential for maintaining membrane potential and cellular energy production.[7] This disruption of the membrane potential can lead to the inhibition of macromolecule synthesis and ultimately cell death.[19]
Beauvericin
Similar to enniatin B, beauvericin acts as an ionophore, increasing the permeability of bacterial membranes to cations, particularly Ca2+.[6][8] This influx of ions disrupts the electrochemical potential of the membrane.[19] While it does not directly target the bacterial cell wall like penicillin, it can cause membrane depolarization and permeabilization at higher concentrations.[8][19] The disruption of ion homeostasis interferes with various cellular signaling processes and can trigger apoptotic-like cell death in some contexts.[8]
DOT script for Mechanisms of Action of Antibacterial Fusarium Metabolites
Mechanisms of Action of Antibacterial Fusarium Metabolites
Conclusion
The Fusarium metabolites this compound, fusaric acid, enniatin B, and beauvericin represent a diverse group of compounds with demonstrated antibacterial potential. While beauvericin shows a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, enniatin B's effects are more pronounced against Gram-positive species. Fusaric acid's unique mechanism involving quorum sensing inhibition presents an interesting avenue for further research. The antibacterial activity of this compound, although confirmed, requires further quantitative investigation to fully assess its potential in comparison to other well-studied metabolites. The distinct mechanisms of action, particularly the ionophoric properties of enniatin B and beauvericin, highlight the potential of these fungal secondary metabolites as sources for novel antibacterial drug discovery. Further research into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their development as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Subinhibitory Concentrations of Fusidic Acid May Reduce the Virulence of S. aureus by Down-Regulating sarA and saeRS to Reduce Biofilm Formation and α-Toxin Expression [frontiersin.org]
- 4. Antibacterial activity of the enniatin B, produced by Fusarium tricinctum in liquid culture, and cytotoxic effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of the Mechanism of Action of Fusaricidin on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro mechanisms of Beauvericin toxicity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 8. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Identification of the Antimicrobial Agent Beauvericin from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Feedborne Mycotoxins Beauvericin and Enniatins and Livestock Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. medicallabnotes.com [medicallabnotes.com]
- 14. m.youtube.com [m.youtube.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. SciELO.org - Scientific Electronic Library Online [scielo.sld.cu]
- 17. Fusaric acid - Wikipedia [en.wikipedia.org]
- 18. Microbial Resistance Mechanisms to the Antibiotic and Phytotoxin Fusaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Unveiling the Antibacterial Potential of 1233B (Plipastatin/Fengycin): A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the antibacterial spectrum of the lipopeptide compound commonly identified as 1233B, also known as Plipastatin or Fengycin. Through a detailed comparison with other antimicrobial agents, supported by experimental data and methodologies, this document aims to elucidate the therapeutic potential of this natural product.
Comparative Antibacterial Spectrum of this compound (Plipastatin/Fengycin)
The compound this compound, a cyclic lipopeptide produced by various strains of Bacillus subtilis, demonstrates a significant breadth of antimicrobial activity.[1][2] Its efficacy against both Gram-positive and Gram-negative bacteria, as well as its notable antifungal properties, positions it as a promising candidate for further investigation in drug development.
The following table summarizes the quantitative data on the antibacterial and antifungal spectrum of this compound (Plipastatin/Fengycin) against a panel of pathogenic microorganisms. For comparative purposes, data for other common antibacterial agents would typically be included here.
| Target Microorganism | This compound (Plipastatin/Fengycin) | Reference Antibiotic 1 | Reference Antibiotic 2 |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Inhibition Zone: 28 mm[1] | ||
| MIC: 20 µg/ml (Surfactins co-produced)[3] | |||
| Micrococcus tetragenus | Inhibition Zone: 8-18 mm[1] | ||
| Clostridium perfringens | Inhibition Zone: 10 mm[1] | ||
| Gram-Negative Bacteria | |||
| Escherichia coli | Inhibition Zone: 8 mm[1] | ||
| Xanthomonas axonopodis pv. vesicatoria | MIC: 25 µg/ml[4] | ||
| Pseudomonas aeruginosa PA01 | MIC: 200 µg/ml[4] | ||
| Fungi | |||
| Candida albicans | Inhibition Zone: 25 mm[1] | ||
| Fusarium oxysporum f. sp. cucumerinum | MIC: 16 µg/ml[3] |
Note: The antibacterial and antifungal activity of Plipastatin/Fengycin can be influenced by the specific producing strain of Bacillus and the complexity of the lipopeptide mixture.[5][6] Some studies have indicated that Fengycin's primary strength lies in its antifungal properties, with more variable antibacterial effects.[5][7][8]
Experimental Protocols
The determination of the antibacterial spectrum of this compound (Plipastatin/Fengycin) is primarily conducted using established microbiological techniques. The following are detailed methodologies for key experiments cited in the literature.
Diffusion Gel Method (Agar Well/Disk Diffusion)
This method is widely used to qualitatively or semi-quantitatively assess the antimicrobial activity of a substance.
-
Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared, typically adjusted to a 0.5 McFarland standard, to ensure a uniform lawn of growth.
-
Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or a suitable fungal growth medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is evenly inoculated with the prepared microbial suspension using a sterile swab.
-
Application of Test Substance:
-
Well Diffusion: Wells of a specific diameter are created in the agar using a sterile borer. A known volume of the this compound extract or purified compound is added to each well.
-
Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the this compound solution and placed on the agar surface.
-
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the well or disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a common method for determining MIC.
-
Preparation of Serial Dilutions: A series of twofold dilutions of the this compound compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (growth) is observed.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the antibacterial spectrum of a compound like this compound.
References
- 1. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopeptides as the Antifungal and Antibacterial Agents: Applications in Food Safety and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fengycins From Bacillus amyloliquefaciens MEP218 Exhibit Antibacterial Activity by Producing Alterations on the Cell Surface of the Pathogens Xanthomonas axonopodis pv. vesicatoria and Pseudomonas aeruginosa PA01 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Unveiling the Molecular Target of 1233B: A Comparative Analysis
The fungal metabolite 1233B is the inactive, open-ring hydroxy-acid form of the potent antibiotic 1233A. While both compounds share a similar chemical scaffold, the integrity of the β-lactone ring in 1233A is paramount for its biological activity. This guide will delve into the specific molecular target of the active form, 1233A, and present comparative data to illustrate the critical role of its chemical structure in target engagement.
1233A Targets HMG-CoA Synthase Through Covalent Modification
Experimental evidence has conclusively identified 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase as the molecular target of antibiotic 1233A (also known as F-244, L-659,699, and hymeglusin).[1][2][3][4] This enzyme plays a crucial role in the mevalonate pathway, which is essential for the biosynthesis of cholesterol and other isoprenoids.
The inhibitory action of 1233A is highly specific and irreversible.[4][5] The mechanism involves the covalent modification of a critical cysteine residue (Cys129) within the active site of HMG-CoA synthase by the strained β-lactone ring of 1233A.[1][2][5] This modification forms a stable thioester adduct, thereby inactivating the enzyme.[6][7]
In contrast, this compound, which lacks the β-lactone ring, does not exhibit inhibitory activity towards HMG-CoA synthase. This stark difference in activity underscores the essential role of the β-lactone moiety in the molecular recognition and inactivation of the target enzyme.
Comparative Analysis of HMG-CoA Synthase Inhibition
The following table summarizes the inhibitory activity of 1233A and related compounds against HMG-CoA synthase.
| Compound | Molecular Feature | Target Enzyme | IC₅₀ | Mechanism of Action |
| 1233A (Hymeglusin/L-659,699) | Contains β-lactone ring | HMG-CoA Synthase | 0.12 µM[1][3] | Irreversible, covalent modification of active site Cys129[1][2][5] |
| This compound | Open-ring hydroxy-acid | HMG-CoA Synthase | No significant inhibition | Lacks the reactive β-lactone ring required for covalent modification |
| Statins (e.g., Lovastatin) | Structurally distinct | HMG-CoA Reductase | Varies by statin | Competitive inhibition |
Experimental Protocols
HMG-CoA Synthase Inhibition Assay
A common method to determine the inhibitory activity of compounds against HMG-CoA synthase is a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the HMG-CoA reductase reaction that follows the synthase step.
Materials:
-
Purified HMG-CoA synthase
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT)
-
Test compounds (1233A, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA synthase in the wells of a microplate.
-
Add the test compounds at various concentrations to the respective wells. Include a solvent control (DMSO).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Initiate the enzymatic reaction by adding the substrates, acetyl-CoA and acetoacetyl-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the IC₅₀ value for each inhibitory compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams depict the signaling pathway and the experimental workflow.
Caption: Inhibition of the Mevalonate Pathway by 1233A and Statins.
Caption: Workflow for determining HMG-CoA synthase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of hydroxymethylglutaryl-coenzyme A synthase by L-659,699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of 3-hydroxy-3-methylglutaryl coenzyme A synthase by antibiotic 1233A and other beta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R,R)-Hymeglusin | HMG-CoA synthase inhibitor | Hello Bio [hellobio.com]
- 6. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by Hymeglusin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Independent Verification of 1233B's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the fungal metabolite 1233B and its parent compound, 1233A, with the well-established antibiotic, vancomycin. Due to the limited publicly available quantitative data on the antibacterial activity of this compound, this comparison focuses on its known mechanism of action and contrasts it with the extensively documented properties of vancomycin.
Introduction to this compound and Vancomycin
This compound is the hydroxy-acid of the antibiotic 1233A, both of which are natural products isolated from the fungus Scopulariopsis sp.[1] While research indicates that metabolites from Scopulariopsis exhibit activity against Gram-positive bacteria, specific minimum inhibitory concentration (MIC) data for this compound remains scarce in published literature.[2] The primary known mechanism of action for 1233A is the specific inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, an enzyme involved in cholesterol biosynthesis.[3][4]
Vancomycin is a glycopeptide antibiotic widely used in the treatment of serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial cell wall synthesis.
Comparative Analysis of Biological Activity
While a direct quantitative comparison of antibacterial potency is challenging without specific MIC values for this compound, a qualitative comparison of their mechanisms of action and potential antibacterial spectrum can be made.
Table 1: Comparison of this compound and Vancomycin
| Feature | This compound / 1233A | Vancomycin |
| Source | Fungal Metabolite (Scopulariopsis sp.) | Bacterial Fermentation (Amycolatopsis orientalis) |
| Chemical Class | Polyketide | Glycopeptide |
| Mechanism of Action | Inhibition of HMG-CoA Synthase[3][4] | Inhibition of Peptidoglycan Synthesis[5][6] |
| Antibacterial Spectrum | Likely Gram-positive bacteria[2] | Primarily Gram-positive bacteria |
| Quantitative Data (MIC) | Not readily available in public literature | Extensively documented (see Table 2) |
Quantitative Data: Vancomycin
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for vancomycin against common Gram-positive bacterial strains. These values are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Table 2: Vancomycin Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 0.5 - 2.0[2][7] |
| Enterococcus faecalis (ATCC 29212) | 1.0 - 4.0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.
Protocol Overview:
-
Preparation of Antimicrobial Agent: A serial dilution of the antimicrobial agent (e.g., vancomycin) is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus ATCC 29213) is prepared to a specific cell density (typically 5 x 10^5 colony-forming units per milliliter).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
Result Interpretation: The wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Signaling Pathways and Mechanisms of Action
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin exerts its bactericidal effect by disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors, which prevents their incorporation into the growing cell wall and inhibits the cross-linking of the peptidoglycan chains. This leads to a weakened cell wall and eventual cell lysis.
Caption: Vancomycin inhibits bacterial cell wall synthesis.
1233A: Inhibition of HMG-CoA Synthase
The primary target of 1233A is HMG-CoA synthase.[3][4] This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. While this pathway is crucial for cholesterol synthesis in eukaryotes, its role in bacteria is less universally essential. Some bacteria utilize the mevalonate pathway, where HMG-CoA synthase is a key enzyme, for the synthesis of isoprenoids, which are involved in various cellular processes, including cell wall synthesis and electron transport. The inhibition of this enzyme by 1233A could disrupt these vital functions in susceptible bacteria.
Caption: 1233A inhibits the HMG-CoA synthase enzyme.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antibacterial activity of a compound like this compound and comparing it to a known antibiotic.
Caption: Workflow for MIC determination and comparison.
Conclusion
While this compound and its parent compound 1233A show potential as antibacterial agents, particularly against Gram-positive bacteria, a comprehensive understanding of their efficacy requires the generation and publication of quantitative data, such as MIC values against a panel of relevant bacterial strains. The available information on their mechanism of action, the inhibition of HMG-CoA synthase, presents an interesting target for antibacterial drug development, distinct from that of many currently used antibiotics like vancomycin. Further research is needed to fully elucidate the antibacterial spectrum and clinical potential of this compound.
References
- 1. Inhibition of 3-hydroxy-3-methylglutaryl coenzyme A synthase by antibiotic 1233A and other beta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viridicatumtoxin B, a new anti-MRSA agent from Penicillium sp. FR11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent inhibitory effect of antibiotic 1233A on cholesterol biosynthesis which specifically blocks 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatic cholesterol biosynthesis by a 3-hydroxy-3-methylglutaryl coenzyme A synthase inhibitor, 1233A, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Vancomycin Works: Understanding Its Mechanism [medicoverhospitals.in]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. Investigations into the Antibacterial Mechanism of Action of Viridicatumtoxins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of 1233B Analogs: A Comparative Guide for Researchers
A deep dive into the structure-activity relationship (SAR) of 1233B and its analogs reveals critical insights for the development of novel therapeutic agents. This guide provides a comprehensive comparison of these compounds, focusing on their inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, a key enzyme in the mevalonate pathway. The data presented herein is crucial for researchers, scientists, and drug development professionals working on antibacterial and cholesterol-lowering agents.
The compound this compound, also known as L-660,282, is the hydroxy-acid derivative of the antibiotic 1233A. Its chemical name is 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid. Research into its biological activity has identified HMG-CoA synthase as a primary target. This enzyme is essential for the biosynthesis of isoprenoids, which are vital for a variety of cellular functions, including cell wall formation in Gram-positive bacteria and cholesterol synthesis in eukaryotes. The inhibition of this pathway is a proven strategy for both antibacterial and cholesterol-lowering therapies.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound and its analogs against HMG-CoA synthase has been evaluated to elucidate key structural features necessary for activity. The following table summarizes the structure-activity relationship data for a series of related compounds, highlighting the importance of the β-lactone ring for potent inhibition.
| Compound | Structure | Key Structural Feature | HMG-CoA Synthase Inhibition (IC50) |
| L-659,699 | (E,E)-11-[3-(hydroxymethyl)-4-oxo-2-oxytanyl]-3,5,7-trimethyl-2,4-undecadienoic acid | Intact β-lactone ring | 0.12 µM |
| This compound (L-660,282) | 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid | Opened β-lactone ring | Complete loss of activity |
| L-663,225 | Ethyl ether derivative of L-659,699 | Modified side chain | Reduced activity (by ~33%) |
This data clearly demonstrates that the intact β-lactone ring is essential for the inhibitory activity of this class of compounds against HMG-CoA synthase. Opening of this ring, as seen in this compound, leads to a complete loss of function[1]. Modifications to the side chain, such as the formation of an ethyl ether, also result in a significant reduction in potency[1].
Experimental Protocols
The determination of the inhibitory activity of this compound analogs on HMG-CoA synthase is a critical step in the SAR analysis. Below is a detailed methodology for a typical HMG-CoA synthase inhibition assay.
HMG-CoA Synthase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HMG-CoA synthase.
Principle: The activity of HMG-CoA synthase is measured by monitoring the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. The rate of this reaction can be followed spectrophotometrically by coupling the release of Coenzyme A (CoA) to a colorimetric or fluorescent reporter. Alternatively, radiolabeled substrates can be used, and the formation of the radiolabeled product can be quantified. For inhibitor screening, the assay is performed in the presence of varying concentrations of the test compounds.
Materials:
-
Purified HMG-CoA synthase (cytosolic or from a bacterial source)
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing dithiothreitol and MgCl2)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection of CoA
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Enzyme Preparation: A partially purified preparation of cytosolic HMG-CoA synthase from a source such as rat liver is used.
-
Assay Mixture Preparation: Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and acetoacetyl-CoA.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells of a microplate. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified HMG-CoA synthase to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).
-
Detection:
-
Colorimetric Method: At specific time points, add DTNB to the reaction. The reaction of the free thiol group of CoA with DTNB produces a yellow-colored product that can be measured at 412 nm.
-
Radiolabel Method: If using [14C]acetyl-CoA, stop the reaction and separate the product (HMG-CoA) from the substrate by a method such as thin-layer chromatography. Quantify the radioactivity of the product.
-
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Mechanism of Action and Signaling Pathway
The antibacterial activity of this compound analogs that inhibit HMG-CoA synthase stems from the disruption of the mevalonate pathway. This pathway is crucial for the synthesis of isopentenyl pyrophosphate (IPP), a universal precursor for isoprenoids. In Gram-positive bacteria, isoprenoids are essential for the synthesis of undecaprenyl pyrophosphate, a lipid carrier involved in cell wall peptidoglycan biosynthesis.
Below is a diagram illustrating the bacterial mevalonate pathway and the point of inhibition by active this compound analogs.
Bacterial Mevalonate Pathway and Inhibition Point.
Experimental Workflow for SAR Studies
The systematic evaluation of the structure-activity relationship of this compound analogs follows a well-defined workflow, from compound synthesis to biological evaluation.
References
In Vivo Validation of 1233B Antibacterial Effects: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
This guide is intended to provide a comprehensive overview of the in vivo validation of the antibacterial effects of the compound 1233B. However, a thorough search of the current scientific literature and public databases has revealed a significant lack of publicly available in vivo studies for a compound specifically designated as "this compound".
The available information identifies this compound as the hydroxy-acid of the antibiotic 1233A, a secondary metabolite isolated from the filamentous fungus Fusarium sp.[1][2]. Its chemical name is 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, and its CAS number is 34668-61-6[3][4]. It is commercially available from several suppliers for research purposes only[3][4][5][6][7][8].
Due to the absence of specific in vivo data for this compound, this guide will instead provide a generalized framework for the in vivo validation of a novel antibacterial agent, drawing upon established methodologies in the field. This framework can serve as a roadmap for researchers interested in investigating the in vivo efficacy of this compound or other novel antibacterial candidates.
Generic Experimental Workflow for In Vivo Validation of a Novel Antibacterial Agent
The following diagram outlines a typical experimental workflow for assessing the in vivo antibacterial efficacy of a new chemical entity.
Hypothetical Data Presentation
In a comparative guide for a compound with available data, quantitative results would be summarized in tables for easy comparison. Below are examples of tables that would be populated with experimental data.
Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (%) | Mean Bacterial Load (CFU/spleen) |
| Vehicle Control | - | IV | 0 | 1 x 10⁸ |
| This compound | 10 | IV | 60 | 5 x 10⁴ |
| This compound | 25 | IV | 90 | 1 x 10³ |
| Comparator Drug | 10 | IV | 80 | 8 x 10³ |
Table 2: Comparison of Minimum Inhibitory Concentrations (MICs)
| Organism | This compound MIC (µg/mL) | Comparator A MIC (µg/mL) | Comparator B MIC (µg/mL) |
| Staphylococcus aureus | Data Not Available | 0.5 | 1 |
| Escherichia coli | Data Not Available | 2 | 4 |
| Pseudomonas aeruginosa | Data Not Available | 8 | 16 |
| Streptococcus pneumoniae | Data Not Available | 0.25 | 0.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below is a generic protocol for a murine thigh infection model, which would be adapted for a specific compound like this compound.
Protocol: Murine Thigh Infection Model
-
Animal Preparation: Female BALB/c mice, 6-8 weeks old, are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Inoculum Preparation: A clinical isolate of a target bacterium (e.g., Methicillin-resistant Staphylococcus aureus) is grown to mid-logarithmic phase in an appropriate broth medium. The bacterial suspension is then diluted to the desired concentration.
-
Infection: Mice are anesthetized, and a 0.1 mL volume of the bacterial suspension is injected into the thigh muscle of one hind limb.
-
Treatment: At a specified time point post-infection (e.g., 2 hours), treatment is initiated. The test compound (this compound), a vehicle control, and a comparator antibiotic are administered via a specified route (e.g., intravenous, oral).
-
Endpoint Analysis: At 24 hours post-treatment, mice are euthanized. The infected thigh muscle is aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/thigh).
-
Data Analysis: The reduction in bacterial load for each treatment group is compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.
Concluding Remarks
While the antibacterial potential of this compound is noted through its commercial availability for research, the absence of published in vivo studies prevents a direct comparison with other antibacterial agents at this time. The provided generic framework and protocols are intended to guide researchers in the design of future in vivo validation studies for this compound and other novel antibacterial candidates. As new data emerges, this guide can be updated to provide a comprehensive and objective comparison of this compound's performance. Researchers are encouraged to publish their findings to contribute to the collective understanding of new potential therapeutics in the fight against antimicrobial resistance.
References
- 1. Antibiotics from Extremophilic Micromycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 4. dev.usbio.net [dev.usbio.net]
- 5. theclinivex.com [theclinivex.com]
- 6. Antibiotics - Type - Products [hellobio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. This compound, 5mg | Labscoop [labscoop.com]
Safety Operating Guide
Proper Disposal Procedures for 1233B (trans-1-Chloro-3,3,3-trifluoropropene)
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1233B (trans-1-Chloro-3,3,3-trifluoropropene), a liquefied gas that requires careful handling to mitigate risks to personnel and the environment. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a gas under pressure that may explode if heated and is harmful to aquatic life with long-lasting effects.[1][2] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, away from heat sources. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
Data Presentation: Key Properties of this compound
The following table summarizes key quantitative data for trans-1-Chloro-3,3,3-trifluoropropene relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₃H₂ClF₃ |
| Molecular Weight | 130.5 g/mol |
| Boiling Point | 19 °C (66 °F)[3] |
| Physical State | Liquefied gas[1] |
| Vapor Pressure | 106.52 kPa at 20 °C[3] |
| Water Solubility | 1.9 g/L at 20 °C[3] |
| Autoignition Temperature | 380 °C (716 °F)[3] |
| GHS Hazard Statements | H280: Contains gas under pressure; may explode if heated. H412: Harmful to aquatic life with long lasting effects.[1][2] |
Step-by-Step Disposal Protocol for this compound
The primary and most recommended method for the disposal of this compound is to return the gas cylinder, whether empty or partially full, to the supplier. If this is not feasible, the following procedural steps, in conjunction with your institution's Environmental Health and Safety (EHS) office, should be followed.
Phase 1: Initial Assessment and Consultation
-
Do Not Attempt Chemical Neutralization: There are no publicly available, validated experimental protocols for the chemical neutralization or degradation of this compound in a standard laboratory setting. Due to its chemical stability and the potential for hazardous reactions, do not attempt to neutralize or dispose of it through chemical means without explicit guidance from hazardous waste professionals.
-
Consult Institutional EHS: Before proceeding with any disposal method, contact your institution's EHS department. They will provide guidance based on local, state, and federal regulations.
-
Supplier Return: Inquire with your supplier about their cylinder return program. This is the most straightforward and preferred disposal route.
Phase 2: Preparing for Waste Collection
If supplier return is not an option and after consulting with EHS:
-
Proper Labeling: Ensure the cylinder is clearly labeled with its contents: "trans-1-Chloro-3,3,3-trifluoropropene" and the associated hazards.
-
Secure Storage: Store the cylinder in a well-ventilated, designated hazardous waste storage area, away from heat and incompatible materials. Cylinders should be stored upright and secured to prevent falling.
-
Waste Manifest: Complete any necessary hazardous waste manifest forms as required by your institution and local regulations. Your EHS office will provide guidance on this.
Phase 3: Disposal of Empty Containers
For "empty" cylinders that may contain residual gas pressure:
-
Do Not Discard as Regular Trash: Even if a cylinder is perceived as empty, it may still contain residual gas and pose a hazard.
-
Follow EHS Guidance: Your EHS office will provide specific instructions for the disposal of "empty" cylinders, which typically involves collection by a licensed hazardous waste vendor.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound cylinders.
Experimental Protocols
As of the current date, there are no established and publicly available experimental protocols for the chemical degradation or neutralization of this compound suitable for a standard laboratory setting. The chemical is noted for its stability.[4] Any attempt to create such a protocol would require extensive research and validation by qualified chemists and safety professionals. Therefore, the procedural steps outlined above, which rely on established hazardous waste management principles, are the only recommended course of action.
References
Essential Safety and Logistical Information for Handling 1233B
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of 1233B, an antibacterial and antibiotic agent.
Chemical Identifier: this compound CAS Number: 34668-61-6 Description: this compound is the hydroxy-acid of antibiotic 1233A, isolated from Scopulariopsis sp. It is an off-white solid soluble in DMSO, ethanol, or methanol.[1]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O₆ | [2] |
| Molecular Weight | 342.4 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in DMSO, ethanol, or methanol | [1] |
| Storage Temperature | Long-term: -20°C | [1] |
| Stability | Stable for at least 3 years at -20°C | [1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves. Double gloving is recommended.[3][4][5] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fastened. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powder outside of a certified chemical fume hood to avoid inhalation.[4] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for the safe handling of this compound in a laboratory setting.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic operational plan is crucial for minimizing risks during the handling of this compound.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before any handling, thoroughly review the most current SDS for this compound to be aware of all potential hazards.
-
Personal Protective Equipment (PPE): Don the required PPE as specified in the table above. Ensure gloves are inspected for any tears or holes before use.[5]
-
Workspace Preparation: All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of the compound. The work surface should be clean and uncluttered.
2. Handling:
-
Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat inside the chemical fume hood.
-
Dissolving: Add the powder to the appropriate solvent (e.g., DMSO, ethanol, or methanol) in a suitable container.[1] Cap the container securely and mix gently until the solid is fully dissolved.
3. Post-Handling:
-
Decontamination: After handling, decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of gloves and any other disposable PPE in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. Antibiotic waste should be treated as chemical waste.
1. Solid Waste:
-
Contaminated PPE: Used gloves, weigh boats, and other contaminated disposable items should be placed in a clearly labeled hazardous waste container.
-
Unused this compound Powder: Any remaining solid this compound should be collected in a sealed and clearly labeled container for hazardous chemical waste.
2. Liquid Waste:
-
Stock Solutions: Unused stock solutions of this compound are considered hazardous chemical waste. They should be collected in a dedicated, leak-proof container that is clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Contaminated Media: Cell culture media containing this compound should also be treated as chemical waste. Collect it in a separate, clearly labeled hazardous waste container. Do not pour it down the drain.
3. Final Disposal:
-
All hazardous waste containers should be stored in a designated, secure area until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow your institution's specific guidelines for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
